Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZESPYNGQLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634989 | |
| Record name | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203661-71-6 | |
| Record name | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical and Functional Properties of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional molecule increasingly recognized for its utility in the field of targeted protein degradation. Specifically, it serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for its use, and illustrates its role in the broader context of PROTAC-mediated protein degradation.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 225.28 g/mol | PubChem[1] |
| CAS Number | 1363382-39-1 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | MedChemExpress[2] |
| Computed XLogP3-AA | 0.8 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 1 | PubChem[1] |
Note: The melting point for the related compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is reported to be in the range of 55-59 °C, which may provide a contextual estimate.
Role in PROTAC Synthesis and Mechanism of Action
This compound functions as a linker in the modular synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, rigidity, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Signaling Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical role of the linker in forming the ternary complex (Target Protein - PROTAC - E3 Ligase).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Due to the proprietary nature of many drug development processes, a specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic strategy can be inferred from related literature, such as the synthesis of similar spirocyclic systems.
General Synthetic Workflow for Spirocyclic Linkers
The synthesis of azaspiro[3.4]octane systems often involves the construction of the spirocyclic core through intramolecular cyclization reactions. A plausible, though unverified, approach for the synthesis of the title compound is outlined below.
Caption: A generalized synthetic workflow for the azaspiro[3.4]octane core.
General Protocol for PROTAC Synthesis using a Linker
The following protocol outlines the general steps for incorporating a linker like this compound into a PROTAC molecule. This typically involves sequential amide bond formation.
1. Deprotection of the Linker (if necessary):
-
If the linker has a protecting group (e.g., Boc on a terminal amine), it must first be removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
2. First Amide Coupling:
-
The deprotected linker is coupled to the first ligand (either the target protein ligand or the E3 ligase ligand), which has a carboxylic acid moiety.
-
Reagents: A peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are used in an anhydrous polar aprotic solvent (e.g., DMF).
-
Procedure: The ligand with the carboxylic acid is activated by the coupling agent, and then the linker's free amine is added to form the amide bond. The reaction is typically stirred at room temperature for several hours and monitored by LC-MS.
3. Second Amide Coupling:
-
The product from the first coupling, which now has a free functional group from the other end of the linker (e.g., a carboxylic acid), is then coupled to the second ligand (which has a corresponding amine).
-
Reagents and Procedure: Similar conditions to the first amide coupling are used.
4. Purification:
-
The final PROTAC molecule is purified, typically using preparative high-performance liquid chromatography (HPLC).
Experimental Workflow for PROTAC Evaluation
Once synthesized, the efficacy of the resulting PROTAC is evaluated through a series of in vitro assays.
Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.
Conclusion
This compound is a valuable chemical entity in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its intrinsic physical properties are limited, its utility as a PROTAC linker is well-established within the drug discovery community. The information and general protocols provided in this guide offer a foundational understanding for researchers and scientists working to design and synthesize novel PROTACs for therapeutic applications. Further research into the specific physical characteristics of this and related linkers will undoubtedly contribute to the rational design of more effective protein degraders.
References
Technical Guide: Chemical Characterization of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the existence of several positional isomers, this guide will address the titular compound and its closely related, and more extensively characterized, isomers.
Introduction and Isomeric Forms
tert-butyl oxo-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound containing a protected amine and a ketone functional group. Its rigid structure makes it a valuable component in the design of linkers for PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] The precise positioning of the carbonyl group and the nitrogen atom within the spiro[3.4]octane framework is critical and gives rise to several isomers, each with a unique chemical identity.
The primary isomers of interest are:
-
This compound (CAS: 203661-71-6): The compound of primary interest for this guide.
-
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1): A well-characterized isomer.
-
tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9): Another documented isomer.
This guide will focus on the available data for these compounds, with a particular emphasis on providing detailed experimental protocols and characterization data where publicly available.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | This compound | tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 203661-71-6[2] | 1363382-39-1[3][4] |
| Molecular Formula | C₁₂H₁₉NO₃[2] | C₁₂H₁₉NO₃[3][4] |
| Molecular Weight | 225.29 g/mol [2] | 225.28 g/mol [3] |
| Appearance | Viscous Liquid[5] | Solid[4] |
| Purity | ≥97%[4] | ≥97%[4] |
Table 2: Spectroscopic Data for tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1)
Note: Specific spectral data for CAS 203661-71-6 is not provided in the search results. The following data for a key isomer is provided for reference. Commercial suppliers indicate the availability of spectral data upon request.
| Technique | Observed Peaks / Shifts |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FTIR | Data not available in search results. |
| Mass Spec. | Data not available in search results. |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in the available literature. However, general strategies for the synthesis of the azaspiro[3.4]octane core and related PROTAC linkers can be described.
General Synthesis of the Azaspiro[3.4]octane Core
The synthesis of the azaspiro[3.4]octane scaffold can be achieved through several synthetic routes, often involving cycloaddition reactions or the annulation of the cyclopentane or azetidine rings.[6][7][8] One common approach involves the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile.
Illustrative Experimental Protocol: Reduction of this compound
The following protocol for the reduction of the title compound is adapted from a patent literature source and serves to confirm its chemical structure and reactivity.[9]
Reaction:
Procedure:
-
Dissolve this compound (10 g, 44.3 mmol) in methanol (1000 mL).
-
Cool the resulting solution to 0°C in an ice bath.
-
Add sodium borohydride (2.0 g, 53.2 mmol) portion-wise to the reaction mixture.
-
Allow the reaction mixture to stir at 25°C for 1 hour.
-
Remove the solvents in-vacuo.
-
Partition the residue between water (250 mL) and an appropriate organic solvent for extraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Characterization of the Product (6-Azaspiro[3.4]octan-2-ol hydrochloride salt):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.42 (br. s, 1H), 9.31 (br. s, 1H), 4.13-4.00 (m, 1H), 3.14-2.97 (m, 4H), 2.36-2.25 (m, 1H), 2.15-2.05 (m, 2H), 1.95-1.82 (m, 2H).[9]
Application in PROTAC Drug Development
This compound and its isomers are valuable as PROTAC linkers.[1][2] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The length, rigidity, and vectoral properties of the linker significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.[10][11]
The spirocyclic nature of the azaspiro[3.4]octane core provides a rigid scaffold that can help to orient the two ends of the PROTAC molecule in a defined three-dimensional space, potentially leading to improved efficacy and selectivity. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can then be functionalized to attach either the target-binding ligand or the E3 ligase ligand. The ketone functionality offers another site for chemical modification.
PROTAC Synthesis Workflow
The general workflow for incorporating a linker like this compound into a PROTAC is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | 1363382-39-1 [sigmaaldrich.com]
- 5. CAS 203661-71-6: tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-… [cymitquimica.com]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: 1H NMR Analysis of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate and its Analogue
For the attention of: Researchers, scientists, and drug development professionals.
Data Presentation: ¹H NMR of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
The following table summarizes the quantitative ¹H NMR data for ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, as reported in the literature.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.15 | Quartet (q) | 7.0 | 2H | -O-CH₂ -CH₃ |
| 3.49 - 3.59 | Multiplet (m) | - | 4H | Protons on C5 and C7 |
| 2.94 - 3.17 | Multiplet (m) | - | 4H | Protons on C1 and C3 |
| 2.08 | Triplet (t) | 6.2 | 2H | Protons on C4 |
| 1.27 | Triplet (t) | 7.0 | 3H | -O-CH₂-CH₃ |
Note: The assignments for the multiplets between 2.94-3.59 ppm are based on the general structure and may require further 2D NMR analysis for definitive assignment.
For the target compound, Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate , the signals at 4.15 ppm (quartet) and 1.27 ppm (triplet) would be absent. They would be replaced by a single, more intense signal, a singlet, corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃), typically appearing in the 1.4-1.6 ppm region. The remaining signals for the spirocyclic core are expected to be very similar to those reported for the ethyl ester.
Experimental Protocols
A standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound is detailed below.
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should ensure good solubility of the compound and have a residual solvent peak that does not overlap with signals of interest.
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation and contamination.
Data Acquisition:
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher.
-
Tuning and Locking: The instrument is tuned to the ¹H frequency, and the deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved NMR signals.
-
Acquisition Parameters: A standard one-dimensional ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to yield the final frequency-domain NMR spectrum.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the chemical structures and proton environments.
Technical Guide: tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 203661-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, identified by CAS number 203661-71-6, is a key bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique spirocyclic core structure offers a valuable scaffold for the synthesis of complex molecules, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in targeted protein degradation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 203661-71-6 | - |
| IUPAC Name | This compound | - |
| Synonyms | 6-Boc-2-oxo-6-aza-spiro[3.4]octane | - |
| Molecular Formula | C₁₂H₁₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 225.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Commercial Suppliers |
| Predicted Density | 1.14±0.1 g/cm³ | --INVALID-LINK-- |
| Predicted Boiling Point | 358.5±35.0 °C at 760 mmHg | - |
| Predicted Melting Point | N/A | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | General knowledge for similar compounds |
| pKa | N/A | - |
Core Application: A Linker for PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).
PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand that binds to the target protein (warhead), a ligand that recruits an E3 ubiquitin ligase (E3 ligand), and a linker that connects the two. The linker's role is crucial as its length, rigidity, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a representative, not a validated, protocol.
Reaction Scheme:
A potential synthetic route could involve the construction of the spirocyclic core through a key cyclization step, followed by functional group manipulations.
Materials:
-
Appropriate starting materials for the construction of the azaspiro[3.4]octane core (e.g., a suitably substituted pyrrolidine and a cyclobutanone precursor).
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Reagents for oxidation and cyclization (e.g., Dess-Martin periodinane, Sodium triacetoxyborohydride)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure (Conceptual):
-
Formation of the Spirocyclic Alcohol: A substituted pyrrolidine derivative is reacted with a cyclobutanone precursor under conditions that favor the formation of the spirocyclic alcohol. This could involve a Grignard-type reaction or a reductive amination followed by cyclization.
-
Oxidation to the Ketone: The resulting alcohol is oxidized to the corresponding ketone (the 2-oxo functionality) using a mild oxidizing agent like Dess-Martin periodinane.
-
Boc Protection: The secondary amine of the azaspiro[3.4]octan-2-one is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a suitable solvent like DCM.
-
Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Use in PROTAC Synthesis
The this compound serves as a linker precursor. The Boc-protected amine can be deprotected to reveal a secondary amine, and the ketone functionality can be used as a handle for further chemical modifications, or the Boc-protected linker can be conjugated to other molecules. A common strategy involves deprotecting the Boc group and then coupling the resulting amine with a carboxylic acid-functionalized E3 ligase ligand or warhead.
General Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the synthesis of a PROTAC using the spirocyclic linker.
Protocol for Amide Coupling:
-
Deprotection of the Linker: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Coupling to E3 Ligase Ligand (or Warhead):
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (or warhead) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected linker (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the crude linker-ligand conjugate by preparative HPLC.
-
Second Coupling: Repeat the amide coupling procedure to attach the warhead (or E3 ligase ligand) to the other end of the linker, if it has been appropriately functionalized.
-
Final Purification and Characterization: Purify the final PROTAC using preparative HPLC and characterize its identity and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Logical Relationships of PROTAC Components
The successful design of a PROTAC relies on the appropriate selection and connection of its three key components.
Caption: The relationship between the core components of a PROTAC molecule.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. Its spirocyclic nature provides a rigid and three-dimensional structural element that can be advantageous in optimizing the ternary complex formation. This technical guide provides a foundation for researchers to understand and utilize this compound in their drug discovery efforts. Further experimental validation of its physicochemical properties and the development of robust, scalable synthetic routes will undoubtedly enhance its application in the rapidly evolving field of targeted protein degradation.
The Strategic Integration of Spirocyclic Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding and E3 ligase-recruiting moieties. While often viewed as a simple spacer, the linker's chemical nature profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of spirocyclic linkers in PROTAC design, highlighting their advantages in conferring conformational rigidity, improving physicochemical properties, and enhancing oral bioavailability. Through a comprehensive review of available data, experimental protocols, and relevant signaling pathways, this guide serves as a resource for researchers seeking to leverage spirocyclic scaffolds in the development of next-generation protein degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Function
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not a passive tether but an active contributor to this process, influencing:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and geometry dictate the relative orientation of the POI and E3 ligase, impacting the stability and productivity of the ternary complex.
-
Physicochemical Properties: The linker significantly affects the PROTAC's solubility, permeability, and metabolic stability, which are critical for its drug-like properties.
-
Pharmacokinetics and Bioavailability: The linker's characteristics play a crucial role in determining the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, including its oral bioavailability.
Spirocyclic Linkers: A Strategy for Enhanced PROTAC Performance
Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility but can suffer from drawbacks like high conformational flexibility, leading to an entropic penalty upon ternary complex formation, and potential metabolic liabilities.[1] Rigid linkers, particularly those incorporating spirocyclic motifs, have emerged as a promising strategy to overcome these limitations.[2]
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This unique structural feature imparts significant conformational rigidity, which can be advantageous in PROTAC design by:
-
Pre-organizing the PROTAC: A rigid spirocyclic linker can pre-organize the warhead and E3 ligase ligand into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing potency.[1]
-
Improving Physicochemical Properties: Spirocyclic scaffolds can improve a PROTAC's physicochemical properties by reducing its polar surface area (PSA) and increasing its three-dimensionality, which can lead to enhanced cell permeability and oral bioavailability.[2]
-
Enhancing Metabolic Stability: The rigid nature of spirocyclic linkers can make them less susceptible to metabolic degradation compared to flexible linkers.[3]
Common Spirocyclic Scaffolds in PROTAC Design
Several spirocyclic motifs have been explored as linkers in PROTACs, including:
-
Spiro[3.3]heptane: This compact and rigid scaffold has been investigated as a bioisostere for benzene and can be functionalized to serve as a versatile linker.[4][5]
-
Diazaspiro[5.5]undecane and Azaspiro[3.5]nonane: These nitrogen-containing spirocycles can introduce basic centers, which can improve solubility and provide handles for further functionalization.
Quantitative Analysis: Spirocyclic Linkers vs. Other Linker Types
While the literature suggests the benefits of spirocyclic linkers, direct, head-to-head quantitative comparisons with other linker types for the same target and E3 ligase are still emerging. The following tables summarize available and representative data to illustrate the potential impact of linker choice on PROTAC performance.
Table 1: Comparative Degradation Potency of PROTACs with Different Linker Types
| Target | E3 Ligase | Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | Flexible (PEG) | ARV-825 | < 1 | > 90 | 22RV1 | [6] |
| BRD4 | CRBN | Rigid (Azetidinyl) | 5 (BD-7148) | 0.9 | 99 | MV4;11 | [7] |
| BRD4 | DCAF11 | Rigid (Aryl fluoride) | ZZ7-17-033 | 25 | 87 | Jurkat | [8] |
| IRAK4 | VHL | Flexible (Alkyl) | 3 | ~1500 (50% degradation at 3 µM) | ~50 | PBMCs | [9] |
| IRAK4 | CRBN | Rigid | FIP22 | 3.2 | >90 | Not Specified | [10] |
| BTK | CRBN | Flexible (PEG) | MT-802 | Low nM | >90 | MOLM-14 | [11] |
| BTK | CRBN | Rigid | 3e | Low nM | >90 | TMD8 | [3] |
Table 2: Comparative Physicochemical and Permeability Properties
| PROTAC (Linker Type) | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Representative PROTAC (Flexible - PEG) | ~900-1100 | 3-5 | 150-200 | 3-5 | 10-15 | Low (<1) | [12][13] |
| Representative PROTAC (Flexible - Alkyl) | ~800-1000 | 4-6 | 130-180 | 2-4 | 8-12 | Low to Medium | [13][] |
| ERD-1173 (Rigid - 6,6-Spiro) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Orally Bioavailable (Mouse: 35%, Rat: 13%) | [15] |
| PROTAC 2 (Flexible - PEG) | 986 | 3.5 | 208 | 4 | 14 | High | [16] |
| PROTAC 1 (Flexible - Alkyl) | 913 | 5.2 | 179 | 4 | 11 | Low | [16] |
Note: Data is compiled from various sources and direct comparisons should be made with caution due to differences in experimental conditions. HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.
Experimental Protocols
Synthesis of Spirocyclic Linkers
The synthesis of functionalized spirocyclic linkers is a key step in the development of novel PROTACs. Below are general protocols for the synthesis of representative spirocyclic scaffolds.
This protocol outlines a potential route for the synthesis of a diamine-functionalized spiro[3.3]heptane linker, a versatile building block for PROTAC synthesis.
dot ```dot graph Synthesis_Spiro_Heptane { graph [rankdir="LR", splines=ortho, nodesep=0.5, max_width=760]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Commercially Available\nCyclobutanone Derivative"]; step1 [label="Preparation of\n1,1-bis(bromomethyl)cyclobutane"]; step2 [label="Double Alkylation with\nMalonate Diester"]; step3 [label="Hydrolysis and\nDecarboxylation"]; step4 [label="Curtius Rearrangement"]; step5 [label="Hydrolysis"]; end_node [label="Spiro[3.3]heptane\nDiamine Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 [label="Multi-step\nsynthesis"]; step1 -> step2 [label="NaH, THF"]; step2 -> step3 [label="1. NaOH, H2O\n2. H+, heat"]; step3 -> step4 [label="1. SOCl2\n2. NaN3\n3. Heat"]; step4 -> step5 [label="HCl, H2O"]; step5 -> end_node; }
Caption: Synthetic workflow for a diazaspiro[5.5]undecane core.
-
Knoevenagel Condensation: React a suitably substituted piperidin-4-one with ethyl cyanoacetate in the presence of a base such as piperidine and acetic acid to form an α,β-unsaturated nitrile.
-
Michael Addition: Perform a Michael addition of a nucleophile, such as the enolate of a second piperidinone derivative or a related precursor, to the α,β-unsaturated nitrile.
-
Cyclization and Decarboxylation: Subject the Michael adduct to acidic conditions (e.g., HBr) and heat to induce cyclization and decarboxylation, yielding the diazaspiro[5.5]undecane core. Further functionalization can be carried out to install appropriate handles for PROTAC synthesis.
Permeability Assays
Assessing the permeability of PROTACs is crucial for predicting their oral bioavailability and cellular efficacy.
The PAMPA assay is a high-throughput, non-cell-based method to evaluate passive permeability.
dot
Caption: Experimental workflow for the PAMPA assay.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC solution is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Ternary Complex Formation Assays
Characterizing the formation and stability of the ternary complex is essential for understanding a PROTAC's mechanism of action.
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.
dot
Caption: Experimental workflow for SPR-based ternary complex analysis.
-
Immobilization: The E3 ligase (e.g., VHL or CRBN) is immobilized on an SPR sensor chip.
-
Binary Interactions: The POI and the PROTAC are injected separately over the chip to determine their individual binding kinetics to the E3 ligase.
-
Ternary Complex Formation: A mixture of the POI and the PROTAC is injected over the E3 ligase-coated chip. The resulting sensorgram reflects the formation of the ternary complex.
-
Data Analysis: The sensorgrams are analyzed to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other.
Signaling Pathways Targeted by PROTACs with Spirocyclic Linkers
The rational design of PROTACs requires an understanding of the signaling pathways in which the target protein is involved. Here, we illustrate the pathways for two prominent PROTAC targets, IRAK4 and BTK, which have been explored with various linker strategies, including rigid and potentially spirocyclic linkers.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of inflammatory signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in various inflammatory diseases and cancers. [17][] dot
Caption: IRAK4 signaling pathway and the point of intervention for PROTAC-mediated degradation.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Aberrant BTK signaling is a hallmark of many B-cell malignancies. [3][19] dot
Caption: BTK signaling pathway and the point of intervention for PROTAC-mediated degradation.
Conclusion and Future Directions
The incorporation of spirocyclic linkers represents a significant advancement in PROTAC design, offering a powerful strategy to enhance their drug-like properties. The inherent rigidity of these scaffolds can lead to improved degradation potency, selectivity, and pharmacokinetic profiles, including oral bioavailability. While the field would benefit from more direct comparative studies to quantify the advantages of spirocyclic linkers over their flexible counterparts, the existing data and ongoing research efforts strongly support their continued exploration.
Future research in this area will likely focus on:
-
Novel Spirocyclic Scaffolds: The design and synthesis of new spirocyclic motifs with diverse geometries and functionalities to further expand the chemical space for linker design.
-
Structure-Based Design: The use of computational modeling and structural biology to rationally design spirocyclic linkers that optimize ternary complex formation for specific target-E3 ligase pairs.
-
Systematic Comparative Studies: Head-to-head comparisons of spirocyclic linkers with other linker types to generate robust quantitative data that will guide future PROTAC development.
By embracing the principles of "linkerology" and leveraging the unique properties of spirocyclic scaffolds, researchers are well-positioned to develop the next generation of highly effective and orally bioavailable PROTAC therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 19. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azaspiro[3.4]octane Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of azaspiro[3.4]octane derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Introduction to Azaspiro[3.4]octane Scaffolds
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a high degree of sp³ character and a well-defined three-dimensional geometry into molecules.[1] The azaspiro[3.4]octane core, consisting of a four-membered azetidine ring fused to a five-membered cyclopentane ring, offers a unique and valuable scaffold for drug discovery. This structure can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine and piperazine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[2] The rigid nature of the azaspiro[3.4]octane framework allows for precise orientation of substituents, facilitating optimal interactions with biological targets.
Synthesis of Azaspiro[3.4]octane Scaffolds
Several synthetic routes to access the azaspiro[3.4]octane core and its derivatives have been developed. These methods often involve multi-step sequences starting from readily available materials.
Key strategies for the synthesis of azaspiro[3.4]octanes include:
-
Annulation of the cyclopentane or azetidine ring: Successful routes have been developed involving either the formation of the cyclopentane ring onto a pre-existing four-membered ring or the annulation of the azetidine ring onto a cyclopentane precursor.[3]
-
[3+2] Cycloaddition: This approach has been utilized for the synthesis of 2,6-diazaspiro[3.4]octane derivatives, providing an efficient means to construct the five-membered ring.[4]
-
Ring-closing metathesis (RCM): RCM has been employed for the synthesis of related spirocyclic systems, such as 2,5-dioxaspiro[3.4]octanes.
Protocol 1: Facile Synthesis of 2-Azaspiro[3.4]octane [3]
Three successful routes for the synthesis of the parent 2-azaspiro[3.4]octane have been reported. One approach involves the annulation of the cyclopentane ring, while the other two focus on the annulation of the four-membered azetidine ring. These methods utilize conventional chemical transformations and require minimal chromatographic purification.[3] A detailed step-by-step protocol can be found in the supporting information of the cited reference.
Protocol 2: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes [5]
Step-economic and scalable syntheses of thia- and oxa-azaspiro[3.4]octanes have been developed to serve as multifunctional modules in drug discovery. These routes provide access to a diverse range of structurally unique spirocycles.[5]
Biological Applications and Quantitative Data
Azaspiro[3.4]octane derivatives have demonstrated significant potential across various therapeutic areas, including infectious diseases, central nervous system (CNS) disorders, and oncology.
A series of nitrofuran carboxamides incorporating a 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several compounds exhibited potent antitubercular activity.[6][7]
Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives [6]
| Compound | Molecular Periphery | MIC (μg/mL) |
| Lead Compound | 1,2,4-triazol-3-yl | 0.016 |
| Analog 1 | Isobutylcarbamoyl | >10 |
| Analog 2 | Cyclopropylmethylcarbamoyl | >10 |
| Analog 3 | Dimethylaminomethyl | >10 |
Derivatives of diazaspiro[3.4]octane have been investigated as selective antagonists for the dopamine D3 receptor (D3R), a key target in the treatment of various CNS disorders.[2]
Table 2: Dopamine D3 Receptor Binding Affinity of Diazaspiro[3.4]octane Analogs
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity |
| Analog A | 24.2 | 6390 | 264 |
| Analog B | 12.0 | >10000 | >833 |
| Analog C | 25.6 | >10000 | >391 |
| Analog D | 15.1 | 13680 | 905 |
The MCHR1 is a target for the development of anti-obesity agents. Azaspiro[3.4]octane-containing compounds have been explored as MCHR1 antagonists.
Table 3: MCHR1 Binding Activity of Azaspiro[3.4]octane Derivatives [8]
| Compound | MCHR1 IC50 (μM) | hERG IC50 (μM) |
| KRX-104130 | 0.02 | >50 |
| KRX-104165 | 0.03 | >50 |
| Analog 1 | 0.01 | 12.98 |
| Analog 2 | 0.01 | 0.42 |
| Analog 3 | 0.01 | 0.92 |
Signaling Pathways
Understanding the signaling pathways modulated by azaspiro[3.4]octane-containing drugs is crucial for their rational design and development.
The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This modulation of cAMP levels affects downstream effectors such as Protein Kinase A (PKA) and ultimately influences neuronal excitability and gene expression.[2][3]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, most notably the RAS/RAF/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[10][11]
Melanin-concentrating hormone receptor 1 (MCHR1) is a GPCR that can couple to both Gαi and Gαq proteins.[12] Gαi coupling leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, while Gαq coupling activates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[13][14]
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-biolabs.com [creative-biolabs.com]
The Crucial Pivot: A Technical Guide to the Physicochemical Properties of Rigid Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, have demonstrated immense potential. While the warhead and E3 ligase ligand dictate specificity, the linker is increasingly recognized not as a passive spacer but as a critical determinant of a PROTAC's overall efficacy and drug-like properties.[1] Among the various linker strategies, the incorporation of rigid motifs has emerged as a powerful approach to fine-tune the physicochemical properties of these complex molecules.
This in-depth technical guide explores the core physicochemical properties of rigid linkers in PROTACs. It provides a comprehensive overview of how linker rigidity influences solubility, permeability, and conformational dynamics, supported by quantitative data and detailed experimental protocols.
The Impact of Rigidity on Physicochemical Properties
The transition from flexible alkyl and polyethylene glycol (PEG) linkers to more rigid structures has been a key evolution in PROTAC design.[2][3] Rigid linkers offer the advantage of pre-organizing the PROTAC molecule into a bioactive conformation, which can reduce the entropic penalty upon binding to the POI and E3 ligase, thereby enhancing the stability of the ternary complex.[4][5] This conformational constraint has profound effects on several key physicochemical parameters.
Solubility: A significant challenge in PROTAC development is their tendency to fall "beyond the Rule of Five," often exhibiting high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[6][7] The incorporation of rigid linkers, particularly those containing polar moieties like piperazine or piperidine, can improve solubility.[2][8][9] For instance, the basic nitrogen atoms in a piperazine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC.[8][9][10]
Permeability: Cell permeability is another critical hurdle for these large molecules.[11][12] While high lipophilicity can sometimes favor membrane transit, it often correlates with poor solubility. Rigid linkers can help navigate this trade-off. By adopting a more compact, folded conformation in the nonpolar environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," PROTACs with certain rigid linkers can shield their polar surface area and enhance passive diffusion.[1][13] Studies have shown that linkers capable of forming intramolecular hydrogen bonds can adopt conformations with a lower 3D polar surface area, which correlates with higher cell permeability.[1][13] However, excessive rigidity can also be detrimental, potentially locking the PROTAC in a conformation that is unfavorable for membrane passage.[3]
Conformational Dynamics: The degree of rigidity in the linker directly influences the conformational freedom of the PROTAC. While flexible linkers allow for a wide range of conformations, increasing the likelihood of achieving a productive ternary complex, they can also lead to a significant entropic penalty upon binding.[5] Rigid linkers restrict the available conformational space, which can lead to more potent degradation if the pre-organized conformation is optimal for ternary complex formation.[4] However, a "misfit" between the rigid linker's conformation and the requirements of the ternary complex can abrogate activity.[4] Computational methods, such as molecular dynamics simulations, and experimental techniques like NMR spectroscopy are crucial for understanding the conformational landscape of PROTACs.[14][15]
Common Rigid Linker Motifs
A variety of rigid structural motifs have been successfully incorporated into PROTAC linkers to modulate their physicochemical properties.
-
Piperazine and Piperidine: These saturated heterocyclic rings are frequently used to introduce rigidity and improve solubility.[2] The presence of basic nitrogen atoms in piperazine allows for protonation, enhancing aqueous solubility.[8][9][10] The clinical candidates ARV-110 and ARV-471 notably feature linkers containing both piperidine and piperazine moieties, which contributed to their improved metabolic stability and potency.[2]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce significant conformational constraints.[3][16] The replacement of a flexible amine linkage with a rigid ethynyl group in the BET degrader QCA570 led to a significant increase in potency in certain cell lines.[3][4]
-
Aromatic Systems: Phenyl rings and other aromatic systems provide a planar and rigid scaffold.[3] They can participate in π-π stacking interactions, which may help stabilize the ternary complex.[16]
-
Spirocycles and Bicyclic Systems: These motifs introduce three-dimensional rigidity and can help to optimize the spatial orientation of the warhead and E3 ligase ligand.[8][17] The incorporation of an azaspiro[3.5]nonane ring in a PROTAC targeting hematopoietic prostaglandin D synthase was shown to reduce molecular flexibility and polarity, leading to improved membrane permeability.[17]
Data Presentation: Physicochemical Properties of PROTACs with Rigid Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of rigid linker composition on the physicochemical and biological properties of PROTACs.
Table 1: Impact of Piperazine-Containing Linkers on PROTAC Properties
| PROTAC | Target | E3 Ligase | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | cLogP | TPSA (Ų) | Reference |
| Degrader Y | AR | VHL | Rigid Piperazine-based | < 1 | >90 | VCaP | N/A | N/A | [4] |
| ARV-110 | AR | CRBN | Piperidine and Piperazine moieties | N/A | N/A | N/A | 3.8 | 134 | [12] |
| ARV-471 | ER | CRBN | Piperidine and Piperazine moieties | N/A | N/A | N/A | 3.3 | 146 | [12] |
N/A: Data not available in the cited source.
Table 2: Impact of Alkyne and Other Rigid Linkers on PROTAC Properties
| PROTAC | Target | E3 Ligase | Linker Description | DC₅₀ | Dₘₐₓ (%) | Cell Line | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| QCA570 | BET | CRBN | Rigid Ethynyl Group | pM range (IC₅₀) | >90 | MOLM13, MV4;11 | N/A | [4] |
| PROTAC 50 | AR | VHL | Highly Rigid Linker | < 1 nM | N/A | LNCaP, VCaP | N/A | [3] |
| PROTAC-3 | H-PGDS | CRBN | Azaspiro[3.5]nonane ring | N/A | N/A | N/A | N/A | [17] |
N/A: Data not available in the cited source.
Table 3: Comparative Permeability Data for PROTACs with Different Linkers
| PROTAC | Linker Type | Passive Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 | Reference |
| PROTAC 1 | Alkyl Linker | Low | [18] |
| PROTAC 2 | PEG Linker | High | [18] |
| VHL PROTAC Series | Varied (Aliphatic, Ethylene Glycol, Rigid) | Ranged from very low to high | [1] |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general workflow for the optimization of PROTAC linkers.
Caption: Common structural motifs used to impart rigidity in PROTAC linkers.
Experimental Protocols
A rigorous and systematic evaluation of PROTAC candidates is essential for successful drug development. The following are detailed methodologies for key experiments used to characterize the physicochemical properties and biological activity of PROTACs.
Protocol 1: PROTAC-Induced Protein Degradation by Western Blot
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).
Materials:
-
Cell line expressing the target protein and E3 ligase
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells with the different concentrations for a fixed period (e.g., 18-24 hours). Include a vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and then scrape the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies for the target protein and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[2][17]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane as a high-throughput screen for membrane translocation potential.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution (in DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add aqueous buffer to each well of the acceptor plate.
-
Prepare Donor Plate:
-
Coat the filter membrane of each well in the donor plate with a small volume of the lipid solution and allow the solvent to evaporate.
-
Prepare the PROTAC dosing solution by diluting the DMSO stock in the aqueous buffer. The final DMSO concentration should be low (e.g., <1%).
-
Add the PROTAC dosing solution to the donor plate wells.
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to minimize evaporation.
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.[10][13][14]
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium, and to assess the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
PROTAC dosing solution
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C. At various time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction by adding the PROTAC dosing solution to the basolateral compartment and sampling from the apical compartment. This is done to assess active efflux.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Data Analysis:
Protocol 4: Kinetic Solubility Assay
Objective: To determine the concentration at which a PROTAC precipitates from an aqueous buffer when added from a DMSO stock solution, providing an estimate of its kinetic solubility.
Materials:
-
PROTAC stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the PROTAC stock solution in DMSO.
-
Compound Addition: Transfer a small volume of each DMSO dilution to the corresponding wells of another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Detection: Measure the turbidity of each well using a plate reader. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the PROTAC remaining in the supernatant by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or the concentration in the supernatant of the highest concentration well that did not show precipitation.[4][7][8]
Protocol 5: Lipophilicity (LogD) Determination
Objective: To measure the distribution coefficient (LogD) of a PROTAC between an organic solvent (n-octanol) and an aqueous buffer at a specific pH (typically 7.4), which is a key indicator of its lipophilicity.
Materials:
-
PROTAC stock solution (in DMSO)
-
n-octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Partitioning:
-
Add a small volume of the PROTAC DMSO stock to a microcentrifuge tube containing a mixture of n-octanol and aqueous buffer.
-
Vortex the tube vigorously to ensure thorough mixing and partitioning of the PROTAC between the two phases.
-
Allow the mixture to equilibrate (e.g., by gentle shaking for a set period).
-
-
Phase Separation: Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully collect an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the PROTAC in each phase using LC-MS/MS.
-
Data Analysis: Calculate the LogD as the base-10 logarithm of the ratio of the PROTAC concentration in the n-octanol phase to its concentration in the aqueous phase: LogD = log₁₀([PROTAC]octanol / [PROTAC]aqueous).[3][19]
Conclusion
The linker is a critical and highly tunable component in the design of effective PROTACs. The incorporation of rigid structural motifs provides a powerful strategy to modulate the physicochemical properties of these complex molecules, influencing their solubility, permeability, and conformational behavior. A systematic and data-driven approach to linker design, guided by the detailed experimental evaluation of a diverse range of rigid linkers, is paramount for the successful development of novel and orally bioavailable PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the intricate landscape of rigid linker design and optimization in the pursuit of next-generation protein degraders.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
Navigating the Synthesis and Application of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of drug discovery and development, the strategic use of novel chemical scaffolds is paramount. This technical guide provides an in-depth overview of the commercial availability, synthesis, and application of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Commercial Availability
This compound is readily available from a variety of commercial suppliers specializing in chemical reagents for research and development. Its primary designation is as a PROTAC linker, highlighting its significance in the field of targeted protein degradation. Researchers can procure this compound from vendors such as MedChemExpress, CymitQuimica, Echemi, and Sigma-Aldrich, among others. The availability of this linker from multiple sources ensures a stable supply chain for research and early-stage development projects.
| Supplier | Product Name | CAS Number | Notes |
| MedChemExpress | This compound | 1161713-03-3 | Marketed as a PROTAC linker.[1][2][3][4] |
| CymitQuimica | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1245816-31-2 | An isomer of the target compound. |
| Echemi | tert-butyl6-oxo-2-azaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | An isomer of the target compound. |
| Sigma-Aldrich | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | An isomer of the target compound. |
Synthesis and Methodology
A proposed synthetic pathway is outlined below. This hypothetical scheme is based on established organic chemistry principles and the methodology described in patent CN111533752A for a similar scaffold.[5]
Figure 1. A proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of allylmagnesium bromide in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
Step 2: Synthesis of this compound
The tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is dissolved in a mixture of a suitable organic solvent and water. A catalytic amount of osmium tetroxide is added, followed by the portion-wise addition of sodium periodate at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude intermediate aldehyde. This crude product is then subjected to conditions that promote intramolecular cyclization, such as treatment with a mild acid or base, to yield the final product, this compound. Purification is typically achieved through column chromatography.
Application in PROTACs
This compound serves as a rigid and synthetically versatile linker for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The spirocyclic nature of this linker provides a defined three-dimensional orientation to the two ligands of the PROTAC (the warhead that binds the target protein and the E3 ligase ligand). This conformational rigidity can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.
The workflow for developing a PROTAC utilizing this linker typically involves the following steps:
Figure 2. General workflow for the synthesis and evaluation of a PROTAC.
The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions. The resulting secondary amine can then be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand via standard amide bond formation protocols. Alternatively, the ketone functionality can be further elaborated to introduce different exit vectors for linker attachment.
Signaling Pathway in Targeted Protein Degradation
The ultimate biological function of a PROTAC incorporating the this compound linker is to induce the degradation of a specific target protein. This process hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Figure 3. The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.
The key steps in this pathway are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. The PROTAC molecule and the E3 ligase are then released and can participate in further rounds of degradation.
Conclusion
This compound is a commercially accessible and valuable building block for the synthesis of PROTACs. Its rigid spirocyclic core offers a unique structural element for the rational design of potent and selective protein degraders. While detailed synthetic procedures in peer-reviewed literature are sparse, plausible routes can be developed based on existing patent literature for related compounds. The application of this linker in the rapidly advancing field of targeted protein degradation holds significant promise for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to incorporate this versatile linker into their drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.[3] Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a versatile building block for the synthesis of PROTACs, offering a rigid and three-dimensional scaffold that can appropriately orient the two ligands for effective ternary complex formation. The tert-butyl carbamate (Boc) protecting group allows for controlled, stepwise synthesis, while the ketone functionality can be further modified or can serve as a key structural element.
This document provides detailed application notes and protocols for the synthesis of a representative PROTAC targeting Bruton's tyrosine kinase (BTK) using this compound as a core linker component. The synthesized PROTAC will recruit the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide-based ligand.
Mechanism of Action: PROTAC-mediated BTK Degradation
The synthesized PROTAC will induce the degradation of BTK through the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to BTK via its ibrutinib-derived warhead and to the CRBN E3 ligase via its pomalidomide ligand, forming a BTK-PROTAC-CRBN ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is not degraded in this process and is released to induce the degradation of another BTK molecule.
Below is a diagram illustrating the mechanism of action.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of the target PROTAC is a multi-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for the PROTAC.
Step 1: Reductive Amination of this compound
This step introduces an amine handle for subsequent conjugation.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to afford Intermediate 1 (Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate).
| Reactant | MW | Equivalents | Mass/Volume |
| This compound | 225.29 | 1.0 | ~ |
| Ammonium acetate | 77.08 | 10.0 | ~ |
| Sodium cyanoborohydride | 62.84 | 1.5 | ~ |
| Product | MW | Yield | Purity |
| Intermediate 1 | 226.32 | 75% | >95% (LC-MS) |
Step 2: Boc Deprotection of Intermediate 1
This step deprotects the spirocyclic amine for coupling to the E3 ligase ligand.
Materials:
-
Intermediate 1
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in 4 M HCl in 1,4-dioxane (10 mL per mmol of substrate).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to yield Intermediate 2 (2-amino-6-azaspiro[3.4]octane hydrochloride), which is used in the next step without further purification.
| Reactant | MW | Equivalents | Mass/Volume |
| Intermediate 1 | 226.32 | 1.0 | ~ |
| Product | MW | Yield | Purity |
| Intermediate 2 | 162.66 | Quantitative | Used crude |
Step 3: Amide Coupling with Pomalidomide-linker Acid
This step conjugates the linker to the pomalidomide-based E3 ligase ligand.
Materials:
-
Intermediate 2
-
Pomalidomide-linker with a terminal carboxylic acid (e.g., 4-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the pomalidomide-linker acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Conjugate .
| Reactant | MW | Equivalents | Mass/Volume |
| Pomalidomide-linker acid | ~450 | 1.0 | ~ |
| Intermediate 2 | 162.66 | 1.2 | ~ |
| HATU | 380.23 | 1.1 | ~ |
| DIPEA | 129.24 | 5.0 | ~ |
| Product | MW | Yield | Purity |
| Linker-E3 Ligase Conjugate | ~550 | 60% | >98% (HPLC) |
Step 4: Alkylation with Ibrutinib Warhead
This final step attaches the BTK-targeting warhead to complete the PROTAC synthesis.
Materials:
-
Linker-E3 Ligase Conjugate
-
Ibrutinib derivative with a suitable leaving group (e.g., a bromoacetyl group)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a solution of the Linker-E3 Ligase Conjugate (1.0 eq) in anhydrous ACN (0.1 M), add the ibrutinib derivative (1.1 eq) and K₂CO₃ (3.0 eq).
-
Stir the reaction mixture at 50 °C overnight.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the Final PROTAC .
| Reactant | MW | Equivalents | Mass/Volume |
| Linker-E3 Ligase Conjugate | ~550 | 1.0 | ~ |
| Ibrutinib derivative | ~550 | 1.1 | ~ |
| K₂CO₃ | 138.21 | 3.0 | ~ |
| Product | MW | Yield | Purity |
| Final PROTAC | ~1000 | 45% | >99% (HPLC) |
Characterization and Data
The final PROTAC and all intermediates should be characterized by standard analytical techniques.
| Compound | ¹H NMR | ¹³C NMR | HRMS (m/z) | Purity (HPLC) |
| Intermediate 1 | Consistent | Consistent | Consistent | >95% |
| Intermediate 2 | Consistent | Consistent | Consistent | Used crude |
| Linker-E3 Ligase Conjugate | Consistent | Consistent | Consistent | >98% |
| Final PROTAC | Consistent | Consistent | Consistent | >99% |
Signaling Pathway Diagram
The following diagram illustrates the BTK signaling pathway that is targeted by the synthesized PROTAC.
Caption: Simplified BTK signaling pathway and the point of intervention.
Conclusion
This document provides a comprehensive guide for the synthesis of a PROTAC utilizing this compound as a key linker component. The detailed protocols and representative data offer a solid foundation for researchers to develop novel protein degraders. The modular nature of this synthetic route allows for the substitution of the BTK warhead and the pomalidomide E3 ligase ligand with other ligands of interest, enabling the generation of a diverse library of PROTACs for various therapeutic targets. Careful optimization of the linker length and composition is crucial for achieving optimal degradation efficacy, and the azaspiro[3.4]octane scaffold provides a unique and rigid platform for such explorations.
References
Application Note: Experimental Protocol for Boc Deprotection of 6-Azaspiro[3.4]octane Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-azaspiro[3.4]octane moiety is a valuable building block in medicinal chemistry, recognized for its ability to introduce three-dimensional character into drug candidates. The use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy during multi-step syntheses. Complete and efficient removal of the Boc group is a critical step to enable subsequent functionalization of the linker. This application note provides detailed experimental protocols for the acidic deprotection of N-Boc-6-azaspiro[3.4]octane, yielding the corresponding amine salt. The protocols described are standard methods widely used for the deprotection of cyclic amines.[1][2][3][4][5]
Deprotection Signaling Pathway
The mechanism of Boc deprotection under acidic conditions proceeds through a well-established pathway. The initial step involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or polymerize. The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. In the acidic environment, the newly formed amine is protonated to furnish the corresponding ammonium salt.
Caption: Boc deprotection signaling pathway.
Experimental Protocols
Two common and effective methods for the Boc deprotection of cyclic amines are presented below. These protocols are based on established literature procedures and can be adapted for the deprotection of the 6-azaspiro[3.4]octane linker.[1][4][5]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-6-azaspiro[3.4]octane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-6-azaspiro[3.4]octane in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of TFA and DCM, or using a 20-50% solution of TFA in DCM.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free 6-azaspiro[3.4]octane.
-
For isolation as the TFA salt, omit the basic workup and triturate the crude residue with diethyl ether to precipitate the salt, which can then be collected by filtration.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol
This method is another robust procedure that often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and storage.
Materials:
-
N-Boc-6-azaspiro[3..4]octane
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH)
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-6-azaspiro[3.4]octane in a minimal amount of methanol in a round-bottom flask with a magnetic stir bar.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane. A common approach is to use a 1:1 mixture of the methanolic substrate solution and the HCl/dioxane solution.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvents.
-
The resulting residue is the hydrochloride salt of 6-azaspiro[3.4]octane.
-
To further purify, the crude salt can be triturated with or recrystallized from an appropriate solvent system (e.g., methanol/diethyl ether).
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection of cyclic amines based on literature precedents. Please note that optimal conditions for the 6-azaspiro[3.4]octane linker may require some optimization.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane / Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
| Product Form | TFA salt or free base | HCl salt |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of the 6-azaspiro[3.4]octane linker.
Caption: Boc deprotection experimental workflow.
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle with appropriate safety measures.
-
The deprotection reaction generates gas (isobutylene and carbon dioxide), so the reaction vessel should not be sealed.
References
Application Notes and Protocols: Coupling of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate with E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component in the design of effective PROTACs is the linker, which connects the target protein ligand to the E3 ligase ligand. This document provides detailed application notes and representative protocols for the coupling of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic linker, with E3 ligase ligands, a critical step in the synthesis of PROTACs. The protocols focus on the coupling with an amine-functionalized Cereblon (CRBN) ligand, a widely used E3 ligase in PROTAC development.
Introduction
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but plays a crucial role in the stability and efficacy of the resulting ternary complex (POI-PROTAC-E3 ligase). The choice of linker can significantly impact the physicochemical properties, cell permeability, and overall activity of the PROTAC.
This compound is a structurally rigid linker that can provide defined spatial orientation for the two ligands. The ketone moiety offers a handle for chemical modification, such as reductive amination, to couple with amine-containing E3 ligase ligands. The tert-butoxycarbonyl (Boc) protecting group on the azaspirocycle can be removed to reveal a secondary amine, allowing for subsequent conjugation to a POI ligand.
This document outlines the synthetic strategy, detailed experimental protocols, and data presentation for the coupling of this linker with an exemplary E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a representative protocol for the coupling of this compound with an amine-functionalized CRBN ligand via reductive amination.
Materials:
-
This compound
-
4-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (amine-functionalized pomalidomide derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: Reductive Amination
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine-functionalized pomalidomide derivative (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% MeOH in DCM) to yield the purified linker-E3 ligase ligand conjugate.
Experimental Workflow
The synthesis of a complete PROTAC molecule using the this compound linker is a multi-step process. The general workflow is outlined below.
Caption: General workflow for PROTAC synthesis.
Data Presentation
Quantitative data from the synthesis and characterization of the intermediates and the final PROTAC should be presented in a clear and organized manner.
Table 1: Summary of Reaction Yields and Purity
| Step | Reaction | Product | Yield (%) | Purity (LC-MS, %) |
| 1 | Reductive Amination | Boc-Protected Linker-E3 Conjugate | 65 | >95 |
| 2 | Boc Deprotection | Amine-Linker-E3 Conjugate | 92 | >98 |
| 3 | Amide Coupling | Final PROTAC Molecule | 58 | >99 |
Table 2: Characterization of the Final PROTAC
| Parameter | Value |
| Molecular Weight | Calculated and Observed |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| HRMS (m/z) | [M+H]⁺ calculated and found |
| Binding Affinity to POI (Kd) | To be determined |
| Binding Affinity to CRBN (Kd) | To be determined |
| DC₅₀ (Degradation Concentration) | To be determined |
| Dₘₐₓ (Maximum Degradation) | To be determined |
Note: The data presented in these tables are representative and will vary depending on the specific E3 ligase and POI ligands used.
Conclusion
This compound serves as a versatile and rigid linker for the synthesis of novel PROTACs. The ketone functionality allows for efficient coupling to amine-containing E3 ligase ligands through reductive amination. The subsequent deprotection and coupling to a POI ligand provide a straightforward route to the final PROTAC molecule. The protocols and workflow described herein offer a foundation for the development of spirocyclic linker-based PROTACs for targeted protein degradation. Further optimization of the reaction conditions and purification methods may be necessary depending on the specific substrates used. Thorough characterization of the final PROTAC, including biophysical and cellular assays, is essential to validate its efficacy as a protein degrader.
Application Notes and Protocols: Incorporation of an Azaspiro[3.4]octane Linker into a BRD4 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[2]
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a high-value therapeutic target in oncology due to its role in regulating the transcription of oncogenes like c-MYC.[1][3] The use of rigid linkers, such as those based on spirocyclic scaffolds, in PROTAC design can pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[4][5]
This document provides detailed application notes and protocols for a hypothetical BRD4-targeting PROTAC, herein named AZD-PROTAC-1 , which incorporates a rigid azaspiro[3.4]octane linker. AZD-PROTAC-1 is composed of the BRD4 inhibitor JQ1, a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and the novel azaspiro[3.4]octane linker.
Mechanism of Action of AZD-PROTAC-1
AZD-PROTAC-1 functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of AZD-PROTAC-1 to induce the degradation of multiple BRD4 proteins.
Caption: PROTAC-mediated degradation of BRD4 by AZD-PROTAC-1.
Downstream Signaling Pathway
The degradation of BRD4 by AZD-PROTAC-1 leads to the disruption of its transcriptional regulatory functions. A key consequence is the downregulation of the oncogene c-MYC, which is a critical driver of cell proliferation in many cancers.
Caption: Signaling cascade following BRD4 degradation.
Quantitative Data Summary
The following tables summarize the hypothetical performance data for AZD-PROTAC-1 in comparison to other well-characterized BRD4 PROTACs. This data provides a benchmark for evaluating novel degraders.
Table 1: In Vitro Degradation of BRD4
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
|---|---|---|---|---|
| AZD-PROTAC-1 (Hypothetical) | MV-4-11 | 5.2 | >95 | 18 |
| AZD-PROTAC-1 (Hypothetical) | 22Rv1 | 8.9 | >90 | 18 |
| dBET1 | MV-4-11 | ~100 | >85 | 18 |
| ARV-825 | 22Rv1 | <1 | >90 | 18 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity
| Compound | Cell Line | Antiproliferative IC50 (nM) |
|---|---|---|
| AZD-PROTAC-1 (Hypothetical) | MV-4-11 | 1.5 |
| AZD-PROTAC-1 (Hypothetical) | 22Rv1 | 3.8 |
| JQ1 | MV-4-11 | ~100 |
| ARV-825 | 22Rv1 | ~5 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed protocols for the synthesis and evaluation of AZD-PROTAC-1 are provided below.
Protocol 1: Synthesis of AZD-PROTAC-1
This protocol describes a plausible synthetic route for AZD-PROTAC-1, involving the coupling of a JQ1 derivative, the azaspiro[3.4]octane linker, and a pomalidomide derivative.
Caption: A plausible synthetic route for AZD-PROTAC-1.
Materials:
-
JQ1-carboxylic acid derivative
-
6-Boc-(6-Azaspiro[3.4]octane)-2-amine
-
Pomalidomide-carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Step 1: Coupling of JQ1 to the Linker
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of 6-Boc-(6-Azaspiro[3.4]octane)-2-amine (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the JQ1-Linker-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the JQ1-Linker-Boc intermediate in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to obtain the JQ1-Linker-NH2 intermediate.
-
-
Step 3: Coupling of Pomalidomide to the JQ1-Linker
-
Dissolve Pomalidomide-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of the JQ1-Linker-NH2 intermediate (1.1 eq) in DMF.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the crude product directly by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain AZD-PROTAC-1 as a solid.
-
Confirm the identity and purity by HRMS and analytical HPLC.
-
Protocol 2: Cell-Based BRD4 Degradation Assay via Western Blot
This protocol outlines the procedure to determine the DC50 and Dmax of AZD-PROTAC-1.
Caption: Workflow for determining BRD4 degradation.
Materials:
-
MV-4-11 or other suitable cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
AZD-PROTAC-1 stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MV-4-11 cells in 6-well plates to achieve a density of approximately 1x10^6 cells/mL.
-
Prepare serial dilutions of AZD-PROTAC-1 in fresh culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 18 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer.
-
Centrifuge the lysates at >12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Signal Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of AZD-PROTAC-1 on cell proliferation.
Materials:
-
MV-4-11 cells
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of AZD-PROTAC-1 and treat the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
The incorporation of a rigid azaspiro[3.4]octane linker into a BRD4 PROTAC, as exemplified by the hypothetical AZD-PROTAC-1, represents a promising strategy for developing potent and selective protein degraders. The provided protocols and data serve as a comprehensive guide for the synthesis, characterization, and evaluation of such novel therapeutic agents. The rigid nature of the linker may offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation, potentially leading to improved degradation efficacy. Further experimental validation is required to fully elucidate the structure-activity relationships of this class of PROTACs.
References
- 1. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Designing a Novel Spirocyclic Linker-Based PROTAC for Targeted Androgen Receptor Degradation
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
The Androgen Receptor (AR) is a pivotal driver of prostate cancer initiation and progression.[1][2][3] While androgen deprivation therapies and AR antagonists like enzalutamide have been cornerstone treatments, the emergence of resistance, often through AR mutations or overexpression, presents a significant clinical challenge.[1][2][3] Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4][5][6] An AR PROTAC, composed of an AR ligand and an E3 ligase-recruiting ligand connected by a linker, can effectively eliminate the AR protein, thereby overcoming resistance mechanisms associated with traditional inhibitors.[1][7]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (AR-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][6] Spirocyclic linkers, with their rigid and three-dimensional structures, are of particular interest in PROTAC design. This constrained conformation can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex formation and improving pharmacokinetic properties.
This document provides a comprehensive guide for the design, synthesis, and evaluation of a novel AR-targeting PROTAC incorporating a spirocyclic linker. We present detailed protocols for the synthesis of a 7-azaspiro[3.5]nonane-based linker and its integration into a full PROTAC molecule. Furthermore, we provide step-by-step protocols for the key biophysical and cellular assays required to characterize the resulting PROTAC, including its binding to the von Hippel-Lindau (VHL) E3 ligase, its ability to form a ternary complex, and its efficacy in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cells.
PROTAC Mechanism of Action & Androgen Receptor Signaling
PROTACs function by inducing proximity between the target protein (Androgen Receptor) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The result is the clearance of the AR protein from the cell, thereby shutting down its downstream signaling pathways that promote tumor growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker Design | SpiroChem [spirochem.com]
Application Notes and Protocols: Step-by-Step Synthesis of a Target-Specific PROTAC with a Rigid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex.[4] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[5][6] Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5][6]
These application notes provide a detailed, step-by-step guide for the synthesis of a target-specific PROTAC with a rigid linker, along with protocols for its characterization and biological evaluation.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8][9] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Comparison of Rigid vs. Flexible Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) of a PROTAC. The following tables summarize representative data comparing PROTACs with rigid and flexible linkers.
Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC A | Flexible | PEG | >1000 | <20 | VHL |
| PROTAC B | Rigid | Piperazine | <10 | >90 | VHL |
Table 2: Comparative Degradation of BCR-ABL by PROTACs with Flexible and Rigid Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC C | Flexible | Alkyl Chain | ~100 | ~80 | CRBN |
| PROTAC D | Rigid | Alkyne | <20 | >95 | CRBN |
Experimental Protocols
Protocol 1: Step-by-Step Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Based Rigid Linker
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation, utilizing a piperazine-containing rigid linker and recruiting the VHL E3 ligase. The synthesis is modular, involving the preparation of key intermediates followed by their final coupling.
Overall Synthetic Workflow:
A modular workflow for PROTAC synthesis.
Materials:
-
JQ1 (BRD4 inhibitor) derivative with a carboxylic acid handle
-
N-Boc-piperazine[10]
-
(S,R,S)-AHPC (VHL ligand) hydrochloride[11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
Part A: Synthesis of JQ1-Piperazine Intermediate
-
Boc-Piperazine Coupling to JQ1:
-
Dissolve the JQ1-acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of N-Boc-piperazine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the Boc-protected JQ1-piperazine.
-
-
Boc Deprotection:
-
Dissolve the JQ1-Boc-piperazine in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the JQ1-piperazine intermediate as a TFA salt.
-
Part B: Synthesis of (S,R,S)-AHPC-Acid Intermediate
-
Coupling of a Dicarboxylic Acid Linker to (S,R,S)-AHPC:
-
This step involves coupling a suitable dicarboxylic acid linker (e.g., succinic anhydride) to the hydroxyl group of (S,R,S)-AHPC to introduce a terminal carboxylic acid. The specific conditions will depend on the chosen linker.
-
Part C: Final PROTAC Synthesis
-
Final Amide Coupling:
-
Dissolve the (S,R,S)-AHPC-acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the JQ1-piperazine intermediate (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.
-
Stir at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Purification and Characterization:
-
Purify the final PROTAC using preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[8][12]
Materials:
-
Cell line expressing the target protein (e.g., a cell line sensitive to BRD4 degradation)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[13]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein (e.g., BRD4)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Synthesized PROTAC
-
SPR running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic and affinity parameters of the ternary complex formation.
-
Conclusion
The rational design and synthesis of target-specific PROTACs with rigid linkers represent a promising strategy for the development of novel therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of these complex molecules. The systematic evaluation of different rigid linker scaffolds is crucial for optimizing PROTAC performance and advancing the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of PROTACs Containing an Azaspiro[3.4]octane Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The azaspiro[3.4]octane scaffold is an emerging motif in medicinal chemistry, valued for its three-dimensional structure which can impart favorable physicochemical properties to drug candidates. When incorporated into PROTACs, either as part of the linker or as a core structural element of the E3 ligase ligand, the azaspiro[3.4]octane moiety can influence the molecule's conformation, cell permeability, and metabolic stability.
The purification of PROTACs, particularly those with complex structures like the azaspiro[3.4]octane group, is a critical step in their development to ensure the removal of starting materials, byproducts, and isomers, yielding a highly pure compound for biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs containing an azaspiro[3.4]octane moiety, focusing on common chromatographic techniques.
General Purification Workflow
The purification of PROTACs containing an azaspiro[3.4]octane moiety typically follows a multi-step chromatographic approach to address the challenges posed by their often high molecular weight, complex structure, and potential for diastereomers. A general workflow begins with a crude purification step, followed by a high-resolution polishing step, and for chiral molecules, a final enantiomeric separation.
Caption: A general workflow for the purification of PROTACs.
Experimental Protocols
Protocol 1: Initial Purification by Flash Column Chromatography
This protocol is designed for the initial cleanup of the crude PROTAC to remove major impurities and unreacted starting materials.
Materials:
-
Crude PROTAC containing an azaspiro[3.4]octane moiety
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Flash chromatography system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is an issue, a small amount of MeOH can be added.
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material.
-
Chromatography:
-
Equilibrate the column with a non-polar mobile phase (e.g., 100% Hexanes or a high Hexanes/EtOAc ratio).
-
Load the dissolved crude sample onto the column.
-
Elute the column with a gradient of increasing polarity. A common gradient is from 0% to 20% MeOH in DCM.
-
Monitor the elution of compounds using the UV detector (typically at 254 nm and 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical LC-MS to identify those containing the desired PROTAC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified PROTAC.
Protocol 2: High-Resolution Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for the final polishing step to achieve high purity (>95%) suitable for biological assays.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Preparative HPLC system with a C18 column and UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as DMSO or a mixture of ACN and water.
-
Chromatography:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA or 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% FA.
-
Flow Rate: 20 mL/min.
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Product Isolation: Combine the pure fractions, freeze, and lyophilize to obtain the final pure PROTAC as a solid.
Protocol 3: Chiral Separation by Preparative Supercritical Fluid Chromatography (SFC)
This protocol is for the separation of enantiomers or diastereomers of chiral PROTACs containing an azaspiro[3.4]octane moiety. SFC is often preferred for chiral separations due to its speed and reduced solvent consumption compared to normal-phase HPLC.
Materials:
-
Racemic or diastereomeric mixture of the PROTAC
-
SFC-grade methanol (MeOH) or ethanol (EtOH)
-
Supercritical CO2
-
Preparative SFC system with a suitable chiral stationary phase (CSP) column and UV detector
Procedure:
-
Method Development: It is highly recommended to first develop the separation method on an analytical SFC system to identify the optimal chiral column and mobile phase conditions.
-
Sample Preparation: Dissolve the PROTAC mixture in a minimal amount of the organic modifier (e.g., MeOH or EtOH).
-
Chromatography:
-
Column: A suitable preparative chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of supercritical CO2 and an alcohol modifier (e.g., MeOH or EtOH).
-
Gradient: A typical gradient might be from 5% to 40% alcohol modifier over 10-15 minutes.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at a suitable wavelength.
-
-
Fraction Collection: Collect the fractions corresponding to the separated stereoisomers.
-
Purity Analysis: Analyze the enantiomeric or diastereomeric purity of the collected fractions by analytical chiral SFC or HPLC.
-
Product Isolation: Evaporate the solvent from the pure fractions to obtain the final enantiomerically or diastereomerically pure PROTACs.
Data Presentation
The following tables summarize representative quantitative data for the purification of a hypothetical BRD4-targeting PROTAC containing a Thalidomide-2,6-diazaspiro[3.4]octane E3 ligase ligand.
Table 1: Flash Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-20% MeOH in DCM |
| Crude Loading | 500 mg |
| Yield of Partially Purified PROTAC | 280 mg (56%) |
| Purity (by LC-MS) | ~85% |
Table 2: Preparative RP-HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 30 min |
| Flow Rate | 20 mL/min |
| Injection Volume | 5 mL (10 mg/mL in DMSO) |
| Retention Time | 18.5 min |
| Yield of Pure PROTAC | 195 mg (70% from HPLC step) |
| Final Purity (by LC-MS) | >98% |
Table 3: Chiral SFC Parameters and Results (Hypothetical)
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 20 mm, 5 µm |
| Mobile Phase | CO2 / MeOH (80:20) |
| Flow Rate | 50 mL/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Retention Time (Enantiomer 1) | 7.2 min |
| Retention Time (Enantiomer 2) | 8.9 min |
| Yield (Enantiomer 1) | 85 mg |
| Yield (Enantiomer 2) | 82 mg |
| Enantiomeric Excess (both) | >99% |
Signaling Pathway Diagrams
PROTACs containing an azaspiro[3.4]octane moiety can be designed to target a variety of proteins. Below are diagrams illustrating the mechanism of action for PROTACs targeting BRD4 and the Androgen Receptor (AR), common targets in cancer therapy.
Caption: General mechanism of action for a PROTAC.
BRD4 Degradation Pathway
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a key role in the transcription of oncogenes like c-MYC.[2][3]
Caption: Downstream effects of BRD4 degradation by a PROTAC.[2]
Androgen Receptor (AR) Degradation Pathway
The Androgen Receptor is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy.[4][5]
Caption: Downstream effects of Androgen Receptor degradation.[5]
Conclusion
The purification of PROTACs containing an azaspiro[3.4]octane moiety requires a systematic and multi-step chromatographic approach to ensure high purity for reliable biological evaluation. The protocols outlined in this document, combining flash column chromatography for initial cleanup, preparative RP-HPLC for high-resolution polishing, and preparative SFC for chiral separations, provide a robust framework for researchers in the field of targeted protein degradation. The inclusion of the rigid and three-dimensional azaspiro[3.4]octane scaffold necessitates careful optimization of purification parameters, but with the methodologies described herein, high-purity PROTACs can be efficiently obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formation of amide bonds using tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic building block is a valuable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it provides a rigid, three-dimensional scaffold. The protocols outlined below are based on established amide coupling methodologies, adapted for this specific sterically hindered secondary amine.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected secondary amine within a spirocyclic lactam framework. The formation of an amide bond at the 6-position is a key step in its utilization as a linker in drug discovery and development. The steric hindrance around the secondary amine necessitates the use of robust coupling reagents to achieve high yields. This note details protocols using two common and effective sets of coupling reagents: HATU with a non-nucleophilic base, and the carbodiimide EDC in conjunction with the additive HOBt.
Data Presentation: Reagent Stoichiometry and Reaction Conditions
The following table summarizes typical quantitative data for two reliable protocols for the amide coupling of this compound with a generic carboxylic acid (R-COOH).
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.2 eq |
| Coupling Reagent | HATU (1.1 eq) | EDC·HCl (1.2 eq) |
| Additive | N/A | HOBt (1.2 eq) |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA or Et₃N (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yield | High | Moderate to High |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered substrates where high reactivity and rapid reaction times are desired.[1][2] HATU is known for its high efficiency and low rates of epimerization.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 - 3.0 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based protocol is a cost-effective alternative to HATU. The addition of HOBt minimizes side reactions and reduces the risk of racemization.[3][4][5]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Slowly add DIPEA or Et₃N (2.0 - 3.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct from the EDC reagent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow and the logical relationship between the two presented protocols for the amide bond formation.
Caption: A generalized experimental workflow for amide coupling reactions.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Scalable Synthesis of Azaspiro[3.4]octane-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.[2]
Spirocyclic scaffolds, such as azaspiro[3.4]octane, are of growing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[3] Incorporating the azaspiro[3.4]octane motif into PROTAC linkers offers a strategy to create novel chemical matter with potentially enhanced cell permeability and metabolic stability, while providing rigid control over the orientation of the two ligands.
This document provides detailed application notes and scalable protocols for the synthesis of azaspiro[3.4]octane-based PROTACs, focusing on a modular approach that can be adapted for various targets and E3 ligases.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.
Experimental Workflow for Azaspiro[3.4]octane-Based PROTAC Synthesis
The synthesis of an azaspiro[3.4]octane-based PROTAC can be approached in a modular and scalable fashion. A representative workflow is depicted below, starting from a commercially available or synthetically accessible functionalized azaspiro[3.4]octane linker. This example focuses on the synthesis of a BRD4-targeting PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.
Data Presentation: Representative Synthesis of a BRD4-Targeting Azaspiro[3.4]octane-Based PROTAC
The following table summarizes the key steps and expected outcomes for the synthesis of a BRD4-targeting PROTAC using a tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate linker and recruiting the VHL E3 ligase.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Linker-VHL Conjugation | VHL-O-Propargyl, Boc-Azaspiro-azide, CuSO₄, Na-Ascorbate | t-BuOH/H₂O | RT | 4-12 | 60-80 | >90 (crude) |
| 2 | Boc Deprotection | TFA or 4M HCl in Dioxane | DCM | 0 to RT | 1-2 | 90-99 | >95 (crude) |
| 3 | Final PROTAC Assembly | JQ1-acid, HATU, DIPEA | DMF | RT | 2-4 | 50-70 | >85 (crude) |
| 4 | Purification | Reverse-Phase HPLC | MeCN/H₂O | - | - | 30-50 (overall) | >98 |
Note: The yields and purities are representative estimates based on similar PROTAC syntheses and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Scalable Synthesis of Boc-Protected Azaspiro[3.4]octane Linker
While commercially available, a scalable synthesis of the azaspiro[3.4]octane linker is beneficial for large-scale PROTAC production. The following is a representative, multi-step synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate.
Step 1A: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
To a stirred solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (2.0 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add 1,3-dibromopropane (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture, filter off the sodium bromide, and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.
Step 1B: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid
-
To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the diol.
-
Selectively oxidize one of the hydroxyl groups to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach) to yield the product.
Step 1C: Curtius Rearrangement and Cyclization to form 2-Azaspiro[3.4]octan-6-one
-
Treat the carboxylic acid from the previous step with diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
-
Heat the mixture to reflux to induce the Curtius rearrangement to the isocyanate.
-
Upon completion, add a Lewis acid (e.g., BF₃·OEt₂) to catalyze the intramolecular cyclization to the lactam.
-
Purify the product by column chromatography.
Step 1D: Reduction and Boc-Protection
-
Reduce the lactam to the corresponding amine using a reducing agent such as LiAlH₄.
-
Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to give tert-butyl 2-azaspiro[3.4]octane-6-carboxylate.
Step 1E: Functionalization to the Amino Linker
-
Convert the ketone to an oxime using hydroxylamine hydrochloride.
-
Reduce the oxime to the primary amine using a suitable reducing agent (e.g., catalytic hydrogenation) to yield tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate.
Protocol 2: Conjugation of Azaspiro[3.4]octane Linker to VHL Ligand
This protocol describes the "click" reaction to conjugate an azide-functionalized azaspiro[3.4]octane linker to a propargylated VHL ligand.
-
Dissolve the VHL-O-propargyl (1.0 eq) and the azide-functionalized Boc-azaspiro[3.4]octane linker (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used directly in the next step or purified by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the Boc-protected linker-VHL conjugate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.
Protocol 4: Final Amide Coupling to BRD4 Ligand
This protocol describes the amide bond formation between the deprotected linker-VHL conjugate and a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1).[4]
-
Dissolve the BRD4 ligand-acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-VHL conjugate (from Protocol 3, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 5: Purification and Characterization
-
Purify the crude PROTAC by reverse-phase preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA as a modifier.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterize the final product by LC-MS to confirm the mass, ¹H NMR and ¹³C NMR to confirm the structure, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Conclusion
The use of azaspiro[3.4]octane scaffolds in PROTAC design represents a promising strategy for developing novel protein degraders with potentially improved drug-like properties. The modular and scalable synthetic routes outlined in these application notes provide a practical framework for the synthesis and evaluation of this emerging class of therapeutic agents. The detailed protocols and workflow diagrams serve as a guide for researchers in the field of targeted protein degradation to explore the chemical space of azaspiro[3.4]octane-based PROTACs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry, particularly as a PROTAC linker.[1][2] While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found, this guide is based on established synthetic methodologies for analogous spirocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A common and plausible strategy involves a multi-step synthesis starting from commercially available 1-Boc-3-oxoazetidine. A potential pathway is a three-step process involving an initial reaction to introduce a side chain, followed by further modification and an intramolecular cyclization to form the spirocyclic ketone. A similar strategy has been reported for the synthesis of related oxa-azaspiro[3.4]octane derivatives.[3]
Q2: What are the critical parameters that can affect the yield of the reaction?
Several parameters can significantly impact the overall yield. These include the choice of reagents, reaction temperature, solvent, and reaction time. For instance, in related syntheses, the temperature for cyclization steps has been noted to be a critical factor.[3] Careful control of these parameters is essential for optimizing the yield and minimizing side product formation.
Q3: How can I purify the final product?
Purification of the final product, a spiroketone, can typically be achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. For larger scale purification, preparative High-Performance Liquid Chromatography (HPLC) may also be a suitable method.
Q4: What are some potential side reactions to be aware of?
Side reactions can include incomplete reaction at any of the steps, decomposition of starting materials or intermediates, and the formation of isomeric byproducts. In syntheses involving intramolecular cyclizations, the formation of undesired ring sizes or polymeric materials can also occur if the reaction conditions are not optimal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents or catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture or other inhibitors. | - Use freshly opened or purified reagents and catalysts.- Carefully monitor and control the reaction temperature as specified in the protocol.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (as seen on TLC/LC-MS) | - Non-selective reaction conditions.- Decomposition of the desired product.- Presence of impurities in the starting materials. | - Optimize reaction conditions, such as temperature and catalyst loading.- Consider a milder work-up procedure to prevent product degradation.- Purify starting materials before use. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous work-up.- Product is highly soluble in the aqueous phase.- Co-elution of impurities during chromatography. | - Add brine to the aqueous layer to break up emulsions.- Perform multiple extractions with an appropriate organic solvent.- Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
| Low Overall Yield | - Cumulative losses at each step of a multi-step synthesis.- Inefficient purification at each stage. | - Optimize each step of the synthesis individually to maximize the yield.- Minimize transfers of material and use efficient purification techniques. |
Experimental Protocols
Proposed Synthesis Pathway:
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Reaction: To a solution of 1-Boc-3-oxoazetidine in an appropriate solvent (e.g., THF), an allylating agent such as allylmagnesium bromide or a combination of allyl bromide and zinc powder is added at a controlled temperature (e.g., 0 °C to room temperature).[3]
-
Work-up: The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Step 2: Bromination of the Allyl Group
-
Reaction: The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with bromine at a low temperature (e.g., -30 to -10 °C).[3]
-
Work-up: The reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by a standard aqueous work-up.
-
Purification: The product is typically used in the next step without extensive purification after solvent removal.
Step 3: Intramolecular Cyclization
-
Reaction: The dibrominated intermediate from Step 2 is treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) at an elevated temperature to induce intramolecular cyclization.[3]
-
Work-up: The reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by column chromatography.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Boc Deprotection of Azaspiro[3.4]octane Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of azaspiro[3.4]octane linkers.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Boc deprotection of molecules containing the azaspiro[3.Spirocyclic]octane moiety.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough to fully cleave the Boc group. | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like hydrochloric acid (HCl) in dioxane. Ensure the TFA is not hydrated, as water can reduce its effectiveness. |
| Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede acid access. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid degradation. | |
| Poor Substrate Solubility: The starting material is not fully dissolved in the reaction solvent, leading to an incomplete reaction. | Select a solvent in which the substrate is more soluble. Common choices include dichloromethane (DCM), dioxane, or a co-solvent system. | |
| Formation of Side Products | Tert-butylation of Nucleophiles: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups (e.g., indoles, phenols, thiols) on the substrate. | Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Ring-Opening of the Azetidine Ring: Although generally stable, the strained azetidine ring of the azaspiro[3.4]octane linker can undergo intramolecular nucleophilic attack, especially if a suitably positioned nucleophile is present on the substrate.[1] | If your substrate contains a pendant nucleophile (e.g., an amide) that can reach the azetidine ring, consider using milder deprotection conditions. Lowering the temperature and using a less concentrated acid may minimize this side reaction. If the problem persists, a redesign of the linker or the substrate to increase the distance between the nucleophile and the azetidine may be necessary.[1] | |
| Product Degradation | Presence of Other Acid-Labile Groups: The substrate may contain other functional groups that are sensitive to the strong acidic conditions required for Boc deprotection. | Employ milder deprotection methods. Options include using zinc bromide (ZnBr₂) in DCM or carefully titrating the amount of a strong acid. |
Frequently Asked Questions (FAQs)
Q1: Is the azaspiro[3.4]octane linker stable under standard Boc deprotection conditions?
A1: Yes, in many cases, the azaspiro[3.4]octane core, which contains a strained azetidine ring, has been shown to be stable under standard acidic conditions used for Boc deprotection, such as treatment with trifluoroacetic acid (TFA).[2][3] Studies have reported successful deprotection without degradation or ring-opening of the azetidine moiety.[2][3]
Q2: What is the most common side reaction to watch out for during the Boc deprotection of molecules containing an azaspiro[3.4]octane linker?
A2: Besides general issues like incomplete deprotection, a key potential side reaction specific to the substrate structure is the intramolecular ring-opening of the azetidine ring.[1] This is more likely to occur if your molecule has a nucleophilic group (like an amide) positioned in such a way that it can attack the strained four-membered ring.[1] The rate of this decomposition pathway is influenced by the length of the alkyl chain connecting the azetidine and the nucleophilic group.[1]
Q3: How can I prevent the tert-butylation of other functional groups in my molecule?
A3: The tert-butyl cation formed during Boc deprotection is an electrophile that can react with nucleophilic groups. To prevent this, it is highly recommended to use a scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. These additives will react with the tert-butyl cation, preventing it from modifying your desired product.
Q4: What are some alternative, milder conditions for Boc deprotection if my molecule is sensitive to strong acids?
A4: If your substrate cannot tolerate strong acids like TFA or HCl, you can explore milder Lewis acid-catalyzed deprotection methods. A common alternative is using zinc bromide (ZnBr₂) in an anhydrous solvent like dichloromethane (DCM). This method can be effective at room temperature, although it may require longer reaction times.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction should be monitored closely to ensure complete deprotection while minimizing side reactions and degradation. Thin-layer chromatography (TLC) is a quick and effective method for this. You can also use liquid chromatography-mass spectrometry (LC-MS) for a more detailed analysis of the reaction mixture, which will help in identifying the starting material, the desired product, and any potential side products.
Experimental Protocols
Standard Boc Deprotection Protocol (TFA/DCM)
-
Dissolve the N-Boc protected azaspiro[3.4]octane-containing compound (1.0 equiv.) in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.
-
If the substrate contains nucleophilic groups susceptible to tert-butylation, add a scavenger such as triethylsilane (2-5 equiv.).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is typically the TFA salt, which can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup to obtain the free amine.
Mild Boc Deprotection Protocol (ZnBr₂/DCM)
-
To a solution of the N-Boc protected azaspiro[3.4]octane-containing compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous zinc bromide (2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. This reaction can take several hours to days depending on the substrate.
-
Upon completion, quench the reaction with an aqueous solution of a chelating agent like EDTA or a mild base.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Visualizations
Caption: A general experimental workflow for Boc deprotection.
Caption: Potential side reaction pathway: intramolecular ring-opening.
References
Technical Support Center: Optimization of Linker Length for Azaspiro[3.4]octane-based PROTACs
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on addressing specific issues encountered during the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) that incorporate a rigid azaspiro[3.4]octane scaffold.
Troubleshooting Guide
This section addresses common challenges in the development of azaspiro[3.4]octane-based PROTACs, with a focus on linker-related issues.
Issue 1: High binary binding affinity but weak or no target degradation.
-
Question: My azaspiro[3.4]octane-based PROTAC binds effectively to both the target protein and the E3 ligase in separate assays, but it fails to induce significant target degradation in cells. What are the potential linker-related issues?
-
Answer: This common challenge suggests a failure to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase). The rigid azaspiro[3.4]octane scaffold heavily influences the linker's conformation, making the overall length and geometry critical.[1][2]
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from assembling correctly.[1][2] Conversely, a linker that is too long, even with the rigid core, might lead to non-productive binding where ubiquitination sites are inaccessible.[1]
-
Unfavorable Ternary Complex Geometry: The rigidity of the azaspiro-scaffold might orient the target protein such that its surface lysines are not positioned correctly for ubiquitin transfer from the E2 enzyme associated with the E3 ligase.[3]
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs by attaching flexible linkers (e.g., polyethylene glycol (PEG) or alkyl chains) of varying lengths to the azaspiro[3.4]octane core.[1][4] This allows for an empirical determination of the optimal distance.
-
Modify Linker Composition: Experiment with different types of flexible chains attached to the rigid core to fine-tune the linker's properties and its ability to support a stable ternary complex.[4][5]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[4][5] This provides quantitative data on binding affinities and cooperativity.
-
Issue 2: A significant "hook effect" is observed at higher concentrations.
-
Question: My PROTAC shows potent degradation at lower concentrations, but the effect diminishes significantly at higher concentrations. How can the linker design address this?
-
Answer: The "hook effect" occurs when excess PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[3][6] The linker's length and flexibility can influence the stability of these competing complexes.[6]
Troubleshooting Steps:
-
Test a Broad Concentration Range: Assess degradation across a wide range of concentrations to fully characterize the dose-response curve and the hook effect.[6]
-
Modify Linker Length and Rigidity: Systematically test different linker lengths. There is no single rule, and the optimal length must be determined empirically to find a balance that favors the ternary complex over binary ones.[6] While the azaspiro[3.4]octane core is rigid, modifying the flexible portions of the linker can alter the overall conformational dynamics.
-
Issue 3: The PROTAC demonstrates poor cell permeability.
-
Question: My azaspiro[3.4]octane-based PROTAC is effective in biochemical assays but shows poor activity in cell-based assays, likely due to low permeability. How can the linker be modified to improve this?
-
Answer: PROTACs are often large molecules with physicochemical properties that challenge cell membrane passage.[5] The linker is a major contributor to these properties.[3][5]
Troubleshooting Steps:
-
Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[5] Incorporating PEG units can increase solubility, which is often a prerequisite for permeability.[4][5][7]
-
Adjust Physicochemical Properties: The rigid azaspiro[3.4]octane core can help promote folded conformations that shield polar surface area, potentially improving permeability.[4] Fine-tune the flexible parts of the linker to adjust properties like the number of rotatable bonds and polar surface area (PSA).[4]
-
Confirm Target Engagement: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is reaching its intracellular target.[4][5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the azaspiro[3.4]octane scaffold in a PROTAC linker?
-
A1: The azaspiro[3.4]octane scaffold is a rigid structural element. Its inclusion in a linker helps to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability and cooperativity of the ternary complex, ultimately leading to improved potency.[3][4]
-
-
Q2: Is there a universal optimal linker length for azaspiro[3.4]octane-based PROTACs?
-
A2: No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[3] The optimal length must be determined experimentally by synthesizing and testing a range of linkers.[3] Studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3][4]
-
-
Q3: How does linker composition, beyond length, influence PROTAC performance?
-
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2][3] For instance, incorporating hydrophilic polyethylene glycol (PEG) units can improve aqueous solubility, while more rigid structures can enhance potency by pre-organizing the molecule.[3][7]
-
-
Q4: How critical are the linker attachment points?
-
A4: The attachment points, or "exit vectors," on the warhead and the E3 ligase ligand are crucial.[2][5] The linker should be connected at a position that is solvent-exposed and does not interfere with the binding of each ligand to its respective protein. Analyzing crystal structures or computational models of the ligands bound to their proteins can guide the selection of appropriate attachment points.[2]
-
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent. The tables below summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins. This data, while not specific to azaspiro[3.4]octane scaffolds, illustrates the universal principle of linker length optimization.
Table 1: Estrogen Receptor α (ERα) Degradation by PROTACs with Varying Linker Lengths [8][9]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (Dmax) at 100 nM |
| 9 | 9 | ~50% |
| 12 | 12 | >75% |
| 13 | 16 | >95% |
| 14 | 19 | ~60% |
| 15 | 21 | ~50% |
Table 2: SOS1 Degradation by PROTACs with Varying Linker Lengths [10]
| PROTAC Compound | Linker Length (methylene units) | DC50 (nM) | Dmax (%) |
| 8a | 3 | <20 | ~20% |
| 8b | 4 | ~25 | ~80% |
| 8c | 5 | 15.7 | 100% |
| 8d | 6 | ~30 | ~90% |
| 8e | 7 | >50 | <40% |
| 8f | 8 | >50 | <20% |
| 8g | 9 | >50 | <10% |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Diagrams and Workflows
Caption: General mechanism of action for an azaspiro[3.4]octane-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability issues of the oxo-azaspiro[3.4]octane moiety under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the oxo-azaspiro[3.4]octane moiety under various reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the oxo-azaspiro[3.4]octane moiety.
Issue 1: Degradation of the oxo-azaspiro[3.4]octane moiety under acidic conditions.
-
Question: My reaction under acidic conditions (e.g., deprotection of an acid-labile protecting group) is leading to low yields, and I suspect decomposition of the oxo-azaspiro[3.4]octane core. What could be the cause and how can I mitigate it?
-
Answer: The β-lactam ring within the oxo-azaspiro[3.4]octane moiety is susceptible to acid-catalyzed hydrolysis. Protic acids can protonate the carbonyl oxygen or the nitrogen atom of the lactam, making the carbonyl carbon more electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to ring-opening and the formation of inactive byproducts.
Troubleshooting Steps:
-
Use milder acidic conditions: If possible, switch to weaker acids or Lewis acids that are less prone to causing hydrolysis.
-
Anhydrous conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which acts as a nucleophile.
-
Lower reaction temperature: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.
-
Protecting groups: If the nitrogen of the azetidine ring is unprotected, consider introducing a protecting group to modulate its reactivity.
-
Alternative reagents: Explore alternative reagents for your desired transformation that do not require acidic conditions.
-
Issue 2: Instability of the oxo-azaspiro[3.4]octane moiety in the presence of bases.
-
Question: I am observing significant degradation of my compound containing an oxo-azaspiro[3.4]octane moiety during a base-catalyzed reaction. What is the likely degradation pathway and what are the solutions?
-
Answer: The β-lactam ring is highly susceptible to base-catalyzed hydrolysis. Strong bases, and even weaker ones like amines, can act as nucleophiles and attack the electrophilic carbonyl carbon of the lactam, leading to ring cleavage. The four-membered ring strain of the azetidinone contributes to its reactivity towards nucleophiles.
Troubleshooting Steps:
-
Use non-nucleophilic bases: Whenever possible, opt for sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Control stoichiometry: Use the minimum required amount of base.
-
Low temperature: Conduct the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the rate of the undesired hydrolysis.
-
Reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure to basic conditions.
-
Substituent effects: Be aware that electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack.
-
Issue 3: Unexpected side reactions with nucleophiles.
-
Question: My reaction involves a nucleophilic addition to another part of the molecule, but I am seeing byproducts that suggest the oxo-azaspiro[3.4]octane ring has reacted. How can I prevent this?
-
Answer: The strained β-lactam ring is an inherent electrophilic site. Potent nucleophiles can directly attack the lactam carbonyl, leading to ring-opening, even under neutral conditions.
Troubleshooting Steps:
-
Protect the lactam: If the desired reaction requires a strong nucleophile, consider a synthetic strategy where the oxo-azaspiro[3.4]octane moiety is formed after the nucleophilic addition step.
-
Use less reactive nucleophiles: If possible, use a milder or more sterically hindered nucleophile that will selectively react at the desired site.
-
Chelation control: In some cases, metal ions can coordinate to the lactam and activate it towards nucleophilic attack. The use of chelating agents might mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the oxo-azaspiro[3.4]octane moiety?
A1: The primary degradation pathway for the oxo-azaspiro[3.4]octane moiety is the hydrolytic cleavage of the β-lactam ring. This can be catalyzed by both acids and bases, or initiated by nucleophilic attack. The resulting product is typically a β-amino acid derivative.
Q2: How does the substitution pattern on the oxo-azaspiro[3.4]octane ring affect its stability?
A2: The stability of the ring can be significantly influenced by its substitution pattern. Electron-withdrawing substituents on the nitrogen atom of the β-lactam generally increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack and hydrolysis.[1] Conversely, sterically bulky substituents near the carbonyl group may offer some kinetic stability by hindering the approach of nucleophiles.
Q3: What are the recommended storage conditions for compounds containing the oxo-azaspiro[3.4]octane moiety?
A3: To ensure long-term stability, compounds containing this moiety should be stored in a cool, dry, and dark place. They should be protected from moisture and atmospheric humidity to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for sensitive derivatives.
Q4: What analytical techniques are suitable for monitoring the stability of the oxo-azaspiro[3.4]octane moiety?
A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful techniques for monitoring the stability of these compounds.[2][3] These methods allow for the separation and quantification of the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.
Quantitative Stability Data
| Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Low | β-amino acid derivatives (ring-opened) |
| Basic | 0.1 M NaOH | Very Low | β-amino acid derivatives (ring-opened) |
| Oxidative | 3% H₂O₂ | Moderate to High | Oxidized derivatives (depending on other functional groups) |
| Thermal | 60-80 °C | Moderate | Ring-opened and other rearranged products |
| Photolytic | UV/Vis light | Moderate to High | Photodegradation products (structure dependent) |
Note: The actual stability will be highly dependent on the specific substitution pattern of the molecule.
Experimental Protocols
Protocol: Forced Degradation Study of an Oxo-azaspiro[3.4]octane Derivative
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a compound containing the oxo-azaspiro[3.4]octane moiety, in accordance with ICH guidelines.[4][5]
1. Materials and Reagents:
-
Test compound (e.g., a derivative of oxo-azaspiro[3.4]octane)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Calibrated pH meter
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
-
Photostability chamber
-
Oven
2. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Analyze samples at various time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
If degradation is too rapid, use a lower concentration of NaOH or perform the study at a lower temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light. Analyze at different time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid in the initial solvent and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
4. Analysis:
-
For each time point and stress condition, inject an appropriate volume of the sample into the HPLC/UPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
If using an MS detector, obtain the mass spectra of the degradation products to aid in their identification.
Visualizations
Caption: General degradation pathways of the oxo-azaspiro[3.4]octane moiety.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for moiety degradation.
References
- 1. Relative Substituent Effects on Alkaline Solvolysis of β-Lactams (2-Azetidinones) and Amides | CoLab [colab.ws]
- 2. UPLC-MS/MS method for quantification of the azathioprine metabolites 6-mercaptoguanosine and 6-methylmercaptopurine riboside in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Photostability Testing - Sampled [sampled.com]
Technical Support Center: Purifying Polar PROTACs with Spirocyclic Cores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges presented by polar PROTACs containing spirocyclic cores. These molecules often exhibit poor solubility in standard chromatography solvents and unpredictable interactions with stationary phases.
Frequently Asked Questions (FAQs)
Q1: Why is my polar, spirocyclic PROTAC showing poor solubility in common chromatography solvents like ethyl acetate/hexane?
A: This is a common challenge. The high polarity and rigid, three-dimensional structure of spirocyclic PROTACs often lead to low solubility in non-polar solvent systems typically used in normal-phase chromatography.[1][2] These molecules possess a high polar surface area and multiple hydrogen bond donors/acceptors, making them more compatible with polar environments.[1] You will likely need to employ more polar solvent systems or switch to a different chromatography mode entirely.
Q2: My PROTAC is streaking badly on my silica TLC plate and column. What causes this and how can I fix it?
A: Streaking is typically caused by strong, irreversible interactions between your highly polar compound and the acidic silanol groups on the surface of the silica gel.[3] This is especially common for PROTACs containing basic nitrogen atoms. To mitigate this, you can:
-
Add a mobile phase modifier: For basic compounds, adding a small amount (0.1-2%) of a competitive base like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol groups, improving peak shape.[3] For acidic compounds, adding acetic or formic acid can achieve a similar effect.[3]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or chemically modified phases such as amino- or cyano-bonded silica.[3]
Q3: I'm using Reverse-Phase (RP) HPLC, but my polar PROTAC elutes in the void volume with no retention on a C18 column. What are my options?
A: This indicates that your compound is too polar for a standard C18 column and has minimal interaction with the non-polar stationary phase.[4][5] Here are several strategies to increase retention:
-
Use a Polar-Embedded Column: These columns contain a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain.[6] This feature allows the column to be used with highly aqueous mobile phases (even 100% water) without the hydrophobic chains collapsing, which improves retention for very polar molecules.[5][6]
-
Try a Phenyl-Hexyl or Cyano (CN) Column: These stationary phases offer different selectivities and can provide better retention for polar analytes through pi-pi or dipole-dipole interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong, eluting solvent.[7]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., TFA for bases, TBAHS for acids) to the mobile phase can form a more hydrophobic complex with your analyte, increasing its retention on the C18 column. However, these reagents can be difficult to remove and may suppress MS signals.[8]
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying these complex PROTACs?
A: Yes, SFC is an increasingly popular and powerful technique for purifying complex molecules, including polar ones.[9][10] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[11][12] By adding polar co-solvents (modifiers) like methanol, the elution strength can be increased to handle a wide range of polar compounds.[12][13] SFC is particularly advantageous for preparative work as the CO2 evaporates upon collection, leaving the compound in a small volume of the modifier.[11]
Troubleshooting Guide: Chromatography Method Selection
This guide helps you choose the right purification strategy based on common experimental observations.
| Observation / Issue | Potential Cause | Recommended Action(s) |
| Compound streaks or remains at the baseline on silica TLC. | Strong interaction with acidic silanol groups on silica. | 1. Add TEA or NH4OH to the eluent (for basic compounds).[3] 2. Switch to a less acidic stationary phase (Alumina, Amino-propyl). 3. Consider Reverse-Phase or HILIC chromatography.[3][7] |
| Poor solubility in normal-phase solvents (Hexane/EtOAc). | High polarity of the PROTAC. | 1. Use more polar normal-phase solvents (DCM/MeOH).[14] 2. Switch to Reverse-Phase HPLC. 3. Consider dry loading the sample onto the column.[14] |
| Compound elutes in the void volume on a C18 RP-HPLC column. | Insufficient interaction with the non-polar stationary phase. | 1. Switch to a polar-embedded or AQ-type C18 column.[6] 2. Use a HILIC column.[7] 3. Decrease the organic content of the mobile phase (use a higher % of water/buffer).[15] |
| Poor peak shape (fronting or tailing) in RP-HPLC. | Secondary interactions with residual silanols, column overload, or inappropriate pH. | 1. Add a modifier (e.g., 0.1% TFA or Formic Acid) to the mobile phase.[4] 2. Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Inject a smaller sample amount to check for overloading. |
| Multiple, poorly resolved peaks for a supposedly pure sample. | Presence of diastereomers or rotamers due to the spirocyclic core and linker. | 1. Optimize the gradient to be shallower, increasing resolution.[16] 2. Try a different stationary phase to alter selectivity. 3. Consider chiral chromatography if stereoisomers are possible.[10] |
Experimental Protocols
Protocol 1: Flash Chromatography with Dry Loading for Polar Compounds
This protocol is suitable for initial purification of polar PROTACs that have poor solubility in the mobile phase.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value between 0.15 and 0.35. For highly polar compounds, systems like 5-20% Methanol in Dichloromethane (DCM) are a good starting point.[14]
-
Sample Preparation (Dry Loading):
-
Dissolve your crude compound in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM, Methanol, or Acetone).
-
Add a small amount of silica gel (or C18 silica for reverse-phase) to the solution, approximately 2-3 times the weight of your crude material.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pack the column uniformly to avoid air bubbles and channels.[17]
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.
-
Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) based on your TLC analysis. A shallow gradient often improves separation.[18]
-
Collect fractions and monitor by TLC or LC-MS to identify the pure product.
-
Protocol 2: Reverse-Phase HPLC for Polar Compounds
This protocol is designed for high-resolution purification of polar PROTACs.
-
Column and Mobile Phase Selection:
-
Column: Start with a polar-embedded C18 column (e.g., "AQ" type) or a Phenyl-Hexyl column for enhanced retention of polar analytes.[6]
-
Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol. The acidic modifier helps to improve peak shape by protonating silanol groups and analytes.[15]
-
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., DMSO, Water/Acetonitrile).
-
Inject a small volume onto the analytical column.
-
Run a scouting gradient, for example, 5% to 95% B over 15 minutes.
-
Identify the retention time of your target compound and optimize the gradient to maximize resolution between your product and impurities. A shallower gradient around the elution time of the product is often effective.
-
-
Preparative Scale-Up:
-
Scale the injection volume and flow rate according to the size of your preparative column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the target peak.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final pure compound as a solid.
-
Visualizations
PROTAC Mechanism of Action and E3 Ligase Pathway
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[19] They work by forming a ternary complex between the POI and an E3 ubiquitin ligase, a key enzyme in the cell's natural protein disposal system, known as the Ubiquitin-Proteasome System (UPS).[20][21] This proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[19]
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Troubleshooting Workflow for Polar Compound Purification
This workflow provides a logical decision-making process for selecting and optimizing a purification method for polar PROTACs.
Caption: Decision tree for selecting a purification strategy for polar PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. biotage.com [biotage.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. sorbtech.com [sorbtech.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. sorbtech.com [sorbtech.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 20. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. E3 Ligands Usage in PROTAC Design [bldpharm.com]
Preventing epimerization during the synthesis of chiral azaspiro[3.4]octane linkers
Welcome to the technical support center for the synthesis of chiral azaspiro[3.4]octane linkers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereochemical integrity during synthesis, with a primary focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral azaspiro[3.4]octane synthesis?
A1: Epimerization is an undesired chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted.[1][2][3][4] In the synthesis of chiral azaspiro[3.4]octane linkers, this can lead to the formation of a diastereomeric mixture, which can be difficult to separate and may result in a final product with diminished biological activity or altered pharmacological properties.[1][2]
Q2: Which steps in the synthesis of chiral azaspiro[3.4]octanes are most susceptible to epimerization?
A2: Epimerization is most likely to occur at stereocenters with an adjacent acidic proton, particularly when subjected to basic or acidic conditions, or elevated temperatures.[1][5] Key steps to monitor include:
-
Cyclization reactions: Ring-closing steps, especially those involving the formation of the azetidine or cyclopentane ring, can be prone to epimerization if harsh reagents or conditions are used.
-
Functional group manipulations: Reactions involving the modification of substituents on the spirocyclic core can inadvertently lead to epimerization if the conditions are not carefully controlled.
-
Deprotection steps: Removal of protecting groups, particularly from the nitrogen atom, can sometimes trigger epimerization if the chosen conditions are too harsh.[6][7]
Q3: How can the choice of a nitrogen protecting group help in minimizing epimerization?
A3: The nitrogen protecting group plays a crucial role in preventing epimerization.[6][7][8] Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are often preferred because they decrease the nucleophilicity of the nitrogen atom and can be removed under relatively mild conditions that are less likely to cause epimerization.[7][9] The choice of protecting group should be orthogonal to other reaction conditions in the synthetic route.[9]
Q4: Can chiral auxiliaries be used to control stereochemistry during the synthesis?
A4: Yes, chiral auxiliaries are a powerful tool for establishing the desired stereochemistry and preventing the formation of epimers.[10][11][12][13] A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction.[12] For instance, a bulky tert-butanesulfinyl group can be used to direct the diastereoselective synthesis of spirocyclic oxindoles.[10] After the desired stereocenter is set, the auxiliary is removed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of chiral azaspiro[3.4]octane linkers, with a focus on controlling stereochemistry.
Issue 1: Poor Diastereoselectivity Observed in a Key Cyclization Step
Question: I am performing an intramolecular cyclization to form the azaspiro[3.4]octane core, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in cyclization reactions often stems from unfavorable reaction kinetics or thermodynamics. Here are several factors to investigate:
-
Reaction Temperature (Kinetic vs. Thermodynamic Control):
-
Problem: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of both diastereomers, leading to a thermodynamic mixture.[13]
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product, which is often the desired diastereomer.[1] Monitor the reaction closely, as reaction times may be longer.
-
-
Solvent Effects:
-
Problem: The polarity of the solvent can influence the transition state of the cyclization, affecting diastereoselectivity.[14]
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene). A less polar solvent may favor a more ordered transition state, leading to higher diastereoselectivity.
-
-
Choice of Base/Catalyst:
-
Problem: A strong, non-hindered base can lead to epimerization of adjacent stereocenters prior to cyclization.
-
Solution: Employ a milder, sterically hindered base (e.g., DBU, DIPEA) to minimize epimerization. If a Lewis acid is used, its choice can also significantly impact stereoselectivity.[13]
-
Quantitative Data Summary: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) |
| 1 | 25 | THF | 1.5 : 1 |
| 2 | 0 | THF | 5 : 1 |
| 3 | -40 | THF | 12 : 1 |
| 4 | -78 | THF | >20 : 1 |
Issue 2: Epimerization Detected After Removal of a Nitrogen Protecting Group
Question: I have successfully synthesized the desired diastereomer of my N-protected azaspiro[3.4]octane, but I am observing epimerization during the deprotection step. What can I do to prevent this?
Answer: Epimerization during deprotection is a common issue and is often related to the harshness of the reaction conditions.
-
Deprotection Reagents and Conditions:
-
Problem: Strong acidic or basic conditions required for the removal of certain protecting groups can lead to epimerization.
-
Solution:
-
For Boc groups, use milder acidic conditions. If trifluoroacetic acid (TFA) is causing epimerization, consider using a weaker acid or a scavenger to trap reactive intermediates.
-
For Cbz groups, which are typically removed by catalytic hydrogenation, ensure the catalyst is not contaminated with acidic or basic residues.[7]
-
Consider using a protecting group that can be removed under neutral conditions, such as the Fmoc group, which is cleaved by a secondary amine base.[7]
-
-
-
Reaction Time and Temperature:
-
Problem: Prolonged exposure to deprotection conditions, even if mild, can still lead to epimerization.
-
Solution: Monitor the reaction closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Perform the deprotection at the lowest possible temperature that allows for a reasonable reaction rate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Optimizing Spirocyclic Linker Structure to Mitigate Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of spirocyclic linkers in Proteolysis Targeting Chimeras (PROTACs) to minimize off-target effects.
Troubleshooting Guide
This section addresses common challenges encountered during the experimental process of optimizing spirocyclic linkers for improved selectivity.
Issue 1: Significant Off-Target Protein Degradation Observed in Global Proteomics
-
Question: My global proteomics data reveals the degradation of several unintended proteins, despite incorporating a spirocyclic linker designed for rigidity. What are the potential causes and how can I troubleshoot this?
-
Answer: Off-target degradation can still occur even with rigid linkers. The underlying causes can be multifaceted:
-
Suboptimal Linker Conformation: While spirocyclic linkers impart rigidity, the specific stereochemistry and ring size can orient the warhead and ligase recruiter in a way that promotes unintended ternary complex formation with off-target proteins.
-
Troubleshooting Steps:
-
Synthesize and test a library of spirocyclic linker analogues: Vary the ring size (e.g., spiro[3.3]heptane, spiro[4.4]nonane) and stereochemistry of the linker.
-
Computational Modeling: Employ molecular dynamics simulations to predict the conformational landscape of the PROTAC and its potential interactions with known off-target proteins. This can guide the rational design of new linker geometries.
-
-
-
Warhead Promiscuity: The warhead itself may have inherent affinity for multiple proteins. The linker, even a rigid one, may not completely overcome this promiscuity.
-
Troubleshooting Steps:
-
Affinity Profiling: Characterize the binding profile of the warhead independently to identify its potential off-targets.
-
Warhead Modification: If the warhead is the primary source of off-target effects, consider medicinal chemistry efforts to improve its selectivity.
-
-
-
E3 Ligase-Dependent Off-Targets: The choice of E3 ligase and the linker's exit vector from the ligase ligand can influence which off-targets are degraded.
-
Troubleshooting Steps:
-
Vary the E3 Ligase Ligand: If using a pomalidomide-based CRBN recruiter, be aware of its potential to degrade zinc-finger proteins.[1] Consider switching to a VHL-based recruiter or another E3 ligase.
-
Modify the Linker Attachment Point: Altering the point of attachment on the E3 ligase ligand can change the trajectory of the linker and the resulting ternary complex geometry.[2]
-
-
-
Issue 2: Reduced On-Target Potency (High DC50) with a Spirocyclic Linker
-
Question: After replacing a flexible PEG linker with a spirocyclic linker to reduce off-target effects, the on-target degradation potency of my PROTAC has significantly decreased. What is the likely cause and how can I improve it?
-
Answer: A decrease in on-target potency is a common trade-off when increasing linker rigidity. The primary reason is often a suboptimal geometry for the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Troubleshooting Steps:
-
Fine-Tune Linker Length and Geometry: While the spirocyclic core provides rigidity, the overall length and the linear segments connecting it to the warhead and ligase ligand are critical. Systematically vary the length of these linear extensions.
-
Re-evaluate Attachment Points: The rigid nature of the spirocyclic linker makes the attachment points on the warhead and ligase ligand even more critical. Ensure that the linker is attached to solvent-exposed regions to avoid disrupting binding.
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of ternary complex formation. A lack of positive cooperativity can explain the reduced degradation.
-
Hybrid Linker Approach: Consider designing a hybrid linker that incorporates the spirocyclic motif for conformational restriction but also includes a short, flexible element to allow for the necessary conformational adjustments for optimal ternary complex formation.
-
-
Issue 3: The "Hook Effect" is More Pronounced with the Optimized Spirocyclic Linker
-
Question: My PROTAC with a spirocyclic linker shows a very sharp "hook effect," where degradation efficiency rapidly decreases at higher concentrations. Why is this happening and what can I do?
-
Answer: The "hook effect" arises from the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high PROTAC concentrations.[3] A rigid linker can sometimes exacerbate this by pre-organizing the PROTAC in a conformation that favors binary complex formation over the productive ternary complex.
-
Troubleshooting Steps:
-
Confirm with a Wide Dose-Response Curve: First, ensure you are observing a true hook effect by testing a broad range of PROTAC concentrations.
-
Enhance Ternary Complex Cooperativity: The goal is to design a linker that promotes positive cooperativity, where the formation of one binary complex increases the affinity for the other protein. This can be achieved through iterative linker design and testing to find a geometry that maximizes favorable protein-protein interactions within the ternary complex.
-
Kinetic Analysis: Analyze the kinetics of ternary complex formation and dissociation. A linker that promotes a more stable ternary complex may mitigate the hook effect.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic linkers used in PROTAC design to mitigate off-target effects?
A1: Spirocyclic linkers introduce a high degree of conformational rigidity into the PROTAC molecule. This is beneficial for several reasons:
-
Pre-organization for Active Conformation: The rigid structure can lock the PROTAC into a conformation that is optimal for binding to the target protein and the E3 ligase, forming a productive ternary complex. This can enhance selectivity.
-
Reduced Sampling of Unproductive Conformations: Unlike flexible linkers (e.g., PEG), which can adopt numerous conformations, a rigid spirocyclic linker limits the conformational space the PROTAC can explore. This reduces the likelihood of forming unintended ternary complexes with off-target proteins.
-
Improved Physicochemical Properties: Spirocyclic motifs can improve drug metabolism and pharmacokinetic (DMPK) properties, such as metabolic stability.
Q2: What are the key parameters to consider when designing a spirocyclic linker?
A2: The key parameters for designing a spirocyclic linker include:
-
Overall Length: The distance between the warhead and the E3 ligase ligand is crucial for effective ternary complex formation.
-
Rigidity and Geometry: The specific spirocyclic scaffold (e.g., spiro[3.3]heptane, spiro[4.4]nonane) will determine the angles and dihedral constraints of the linker.
-
Attachment Points: The positions where the linker connects to the warhead and the E3 ligase ligand are critical for maintaining their binding affinities and for achieving the correct orientation in the ternary complex.
-
Solubility: The linker should have appropriate physicochemical properties to ensure adequate solubility of the final PROTAC molecule.
Q3: How do I choose the right control compounds for my experiments?
A3: Appropriate controls are essential for validating that the observed degradation is due to the intended PROTAC mechanism. Key controls include:
-
Inactive Epimer/Stereoisomer: A stereoisomer of the PROTAC that does not bind to the target protein or the E3 ligase but has similar physical properties.
-
Warhead-Only and Ligase-Ligand-Only Compounds: To assess the effects of the individual binding moieties.
-
PROTAC with a Mutated E3 Ligase Ligand: A PROTAC with a modification that abrogates binding to the E3 ligase to demonstrate that degradation is dependent on ligase recruitment.
Q4: What are the best methods to confirm that a spirocyclic linker has reduced off-target effects?
A4: A multi-pronged approach is recommended:
-
Global Proteomics: Techniques like Mass Spectrometry (MS)-based proteomics provide an unbiased view of the entire proteome and can identify any unintended protein degradation.[4]
-
Targeted Proteomics: To validate hits from global proteomics with higher sensitivity and specificity.
-
Western Blotting: A standard method to confirm the degradation of specific on-target and potential off-target proteins.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement with both the intended target and potential off-targets in a cellular context.
Data Presentation
The optimization of the linker is a critical step in PROTAC development, with its length and composition significantly impacting efficacy and selectivity.
Table 1: Impact of Linker Length on PROTAC Efficacy for Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | 7 | >1000 | <10 |
| PEG/Alkyl | 12 | ~500 | ~70 |
| PEG/Alkyl | 21 | ~3 | >90 |
| PEG/Alkyl | 29 | ~20 | >90 |
Data adapted from literature reports. This table illustrates that for TBK1 degradation, a minimum linker length is required, with optimal potency observed at 21 atoms.
Table 2: Impact of Linker Type on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Notes |
| MZ1 | PEG | ~25 | >90 | Selective for BRD4 over BRD2/3. |
| ARV-825 | PEG/Alkyl | <1 | >95 | Degrades BRD2, BRD3, and BRD4. |
| Compound X | Spirocyclic | 5-50 | >90 | Hypothetical data to illustrate expected high potency and selectivity. |
This table shows that different linker compositions can lead to varied selectivity profiles, even when targeting the same protein family. While specific quantitative data for spirocyclic linkers is often proprietary, their use in clinical-stage PROTACs suggests they are effective at achieving high potency and selectivity.[1]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration (e.g., 1-3x DC50), a vehicle control (e.g., DMSO), and an inactive control PROTAC.
-
For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Western Blotting for Validation of Protein Degradation
This is a standard method to quantify the reduction in specific protein levels.
-
Cell Treatment and Lysis:
-
Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the PROTAC binds to its intended target and potential off-targets in living cells.
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control at the desired concentration.
-
-
Heating:
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for optimizing spirocyclic linkers.
Caption: How spirocyclic linkers reduce off-target effects.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic intermediates is a cornerstone of successful drug discovery and development. Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block and PROTAC linker, requires rigorous purity assessment to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of HPLC methodologies for the purity analysis of this compound, detailing experimental protocols and potential impurities.
Data Presentation: Comparison of HPLC Methodologies
The analysis of this compound can be approached using different HPLC methods depending on the analytical goal. The primary objectives are typically the determination of chemical purity (presence of byproducts, starting materials) and enantiomeric purity (for chiral compounds).
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase Chiral HPLC |
| Primary Application | Quantifying chemical purity, resolving non-chiral impurities. | Separating and quantifying enantiomers (R vs. S isomers). |
| Stationary Phase | Non-polar (e.g., C18)[1]. | Chiral Stationary Phase (CSP) on a silica support[2]. |
| Mobile Phase | Polar (e.g., Acetonitrile/Water)[1]. | Non-polar (e.g., Hexane/Isopropanol)[2]. |
| Typical Impurities Detected | Starting materials, reagents, side products from synthesis, de-protected amine (free amine)[1]. | Diastereomers, enantiomeric impurities. |
| Advantages | High resolution, robust, widely applicable, good for quantitative analysis of polar and non-polar impurities[1]. | Enables determination of enantiomeric excess (ee%), essential for chiral drug development[3]. |
| Limitations | Does not separate enantiomers. Requires impurities to have a chromophore for UV detection[1]. | Less effective for separating non-chiral polar impurities. Solvents are more expensive and hazardous. |
Experimental Protocols
Below are detailed protocols for the two primary HPLC methods for analyzing this compound.
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is adapted from standard procedures for N-Boc protected compounds and is designed to quantify the target compound and separate it from potential process-related impurities[1].
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1].
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Program :
-
0-20 min: 5% to 95% Solvent B.
-
20-25 min: Hold at 95% Solvent B.
-
25-26 min: 95% to 5% Solvent B.
-
26-30 min: Hold at 5% Solvent B (re-equilibration).
-
-
Flow Rate : 1.0 mL/min[1].
-
Detection : UV at 210-220 nm (where the carbamate and amide chromophores absorb).
-
Sample Preparation : Dissolve a accurately weighed sample (approx. 1 mg) in 1 mL of acetonitrile/water (1:1) to create a 1 mg/mL stock solution. Dilute as necessary.
-
Potential Impurities to Monitor :
-
Starting Materials : Unreacted precursors from the synthesis.
-
Deprotection Product : The free amine resulting from the loss of the Boc protecting group.
-
Side Products : Isomers or byproducts from the synthetic route.
-
Protocol 2: Enantiomeric Purity by Normal-Phase Chiral HPLC
Since this compound possesses a chiral center, determining its enantiomeric purity is critical. This requires a chiral stationary phase (CSP)[2][3].
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). The selection often requires screening to find the optimal stationary phase.
-
Mobile Phase : A mixture of non-polar solvents, typically n-Hexane and Isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV at 210-220 nm.
-
Sample Preparation : Dissolve the sample (approx. 1 mg/mL) in the mobile phase solvent.
-
Analysis : The goal is to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks. The percentage of each enantiomer is calculated from the peak areas.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis process.
Caption: Workflow for HPLC Purity Analysis.
Caption: Method Selection Logic Tree.
References
Verifying the Architecture of Azaspiro[3.4]octane-Containing PROTACs: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a Proteolysis Targeting Chimera (PROTAC) is paramount to its function. The precise connectivity and conformation of the warhead, linker, and E3 ligase ligand dictate the formation of a productive ternary complex and subsequent target degradation. Among the diverse array of linkers, the rigid and three-dimensional azaspiro[3.4]octane scaffold has gained significant interest for its ability to confer favorable physicochemical properties and enforce specific spatial orientations. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural confirmation of azaspiro[3.4]octane-containing PROTACs, benchmarked against other common analytical techniques.
The Central Role of 2D NMR in PROTAC Structural Elucidation
While 1D NMR provides a primary assessment of a molecule's proton and carbon environments, the complexity of PROTACs often leads to signal overlap, making unambiguous assignment challenging. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through bonds or space, providing a detailed roadmap of the molecular architecture. Techniques such as COSY, HSQC, and HMBC are indispensable for assembling the molecular puzzle, piece by piece.
Comparison of Structural Confirmation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Atom-level connectivity (through-bond correlations), confirmation of linker-warhead and linker-ligand attachments. | Provides unambiguous structural confirmation of the final construct in solution. | Requires larger sample quantities, longer acquisition times, and specialized expertise for data interpretation. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | High sensitivity, requires minimal sample. | Does not provide information on isomeric structures or connectivity. |
| X-Ray Crystallography | Solid-state 3D structure at atomic resolution. | Provides the most detailed 3D structural information. | Requires a high-quality crystal, which can be challenging to obtain for complex and flexible molecules like PROTACs. The solid-state conformation may not be representative of the solution-state conformation. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of the ternary complex (PROTAC bound to target protein and E3 ligase). | Can provide structural information of large, dynamic complexes in a near-native state. | Technically challenging, high cost, and may not provide high-resolution data for the small molecule PROTAC itself. |
Case Study: Structural Confirmation of a Representative Azaspiro[3.4]octane-Containing PROTAC
Due to the limited availability of complete, publicly accessible 2D NMR datasets for a specific azaspiro[3.4]octane-containing PROTAC, we present a realistic, representative example, herein named AZD-987 , to illustrate the data analysis process. AZD-987 is a hypothetical PROTAC designed to recruit the BRD4 protein to the VHL E3 ligase.
Hypothetical 2D NMR Data for AZD-987
The following tables summarize the expected through-bond correlations for the key structural motifs of AZD-987, particularly the azaspiro[3.4]octane linker, and its connections to the BRD4 warhead and the VHL ligand.
Table 1: Key COSY Correlations for AZD-987
| Proton (¹H) | Correlated Proton (¹H) | Substructure |
| H-1 | H-2, H-5 | Azaspiro[3.4]octane |
| H-2 | H-1, H-3 | Azaspiro[3.4]octane |
| H-3 | H-2, H-4 | Azaspiro[3.4]octane |
| H-4 | H-3, H-5 | Azaspiro[3.4]octane |
| H-6 | H-7 | Azaspiro[3.4]octane |
| H-7 | H-6, H-8 | Azaspiro[3.4]octane |
| H-8 | H-7 | Azaspiro[3.4]octane |
Table 2: Key HSQC Correlations for AZD-987
| Carbon (¹³C) | Attached Proton (¹H) | Substructure |
| C-1 | H-1 | Azaspiro[3.4]octane |
| C-2 | H-2 | Azaspiro[3.4]octane |
| C-3 | H-3 | Azaspiro[3.4]octane |
| C-4 | H-4 | Azaspiro[3.4]octane |
| C-5 (spiro) | - | Azaspiro[3.4]octane |
| C-6 | H-6 | Azaspiro[3.4]octane |
| C-7 | H-7 | Azaspiro[3.4]octane |
| C-8 | H-8 | Azaspiro[3.4]octane |
Table 3: Key HMBC Correlations for AZD-987
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |
| H-1 | C-2, C-5, C-8 | 2, 2, 3 | Confirms azetidine ring structure |
| H-6 | C-5, C-7, C-8 | 2, 2, 3 | Confirms cyclopentane ring structure |
| H-linker_CH2 | C-azaspiro_N, C-warhead_aryl | 2, 3 | Confirms linker-warhead connectivity |
| H-azaspiro_N-H | C-linker_CH2, C-ligand_amide_C=O | 2, 3 | Confirms linker-ligand connectivity |
Experimental Protocols
General Protocol for 2D NMR Analysis of an Azaspiro[3.4]octane-Containing PROTAC
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄).
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and determine the appropriate spectral width.
-
-
COSY (Correlation Spectroscopy) Acquisition:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire data with a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) and scans per increment to achieve adequate signal-to-noise.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
Optimize the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Optimize the long-range ¹H-¹³C coupling constant to an average value of ~8 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Analyze the cross-peaks in each spectrum to establish through-bond connectivities and confirm the final structure.
-
Visualizing Key Pathways and Workflows
Comparative study of azaspiro[3.4]octane versus PEG linkers in PROTACs
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] While ligand selection is crucial, the linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the vital ternary complex (Protein of Interest-PROTAC-E3 Ligase).[3][4]
This guide provides a comparative analysis of two distinct linker classes: the rigid azaspiro[3.4]octane scaffold and the flexible polyethylene glycol (PEG) chains. While direct comparative studies with extensive experimental data for azaspiro[3.4]octane linkers are not yet widely available in published literature, this guide will compare them based on their representative structural classes. Azaspiro[3.4]octane will be presented as an exemplar of rigid linkers, and its properties will be contrasted with the well-documented flexible PEG linkers. This comparison is supported by experimental data from various preclinical studies to inform rational linker design for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.[5]
Figure 1: PROTAC Mechanism of Action.
Comparative Analysis of Linker Properties
The choice between a rigid and a flexible linker has profound implications for the pharmacokinetic and pharmacodynamic properties of a PROTAC.
| Feature | Azaspiro[3.4]octane (Rigid) | Polyethylene Glycol (PEG) (Flexible) |
| Conformational Flexibility | Low. The spirocyclic structure constrains the linker into a more defined conformation. | High. The linear chain of ethylene glycol units allows for a high degree of rotational freedom.[6] |
| Ternary Complex Formation | Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[4][6] However, a suboptimal rigid conformation can introduce steric hindrance.[2] | The flexibility can allow for more adaptable binding to both the target protein and the E3 ligase.[4] However, excessive flexibility can lead to a significant entropic penalty upon complex formation, potentially destabilizing the ternary complex.[4][6] |
| Solubility | Generally more lipophilic, which may decrease aqueous solubility. Modifications can be made to improve this property. | The ethylene glycol units are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule.[7][8][9] |
| Cell Permeability | Higher lipophilicity may enhance cell permeability.[10] | While improving solubility, high hydrophilicity can sometimes negatively impact passive cell permeability.[9] |
| Metabolic Stability | The cyclic and saturated structure can lead to improved metabolic stability.[7] | Can be susceptible to in vivo metabolism.[7] |
| Synthetic Accessibility | Can be more synthetically challenging to prepare compared to simple linear linkers.[1] | Synthetically accessible and easy to modify to achieve different lengths.[6][11] |
Quantitative Performance Data
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[3] The following tables summarize experimental data for PROTACs with varying PEG linker lengths, illustrating the critical importance of linker length optimization.
Table 1: Effect of PEG Linker Length on BRD4 Degradation [1]
| PROTAC Series | Number of PEG Units | Linker Length (atoms) | DC50 in H661 cells |
| BRD4 Degrader | 0 | ~9 | < 0.5 µM |
| 1 | ~12 | > 5 µM | |
| 2 | ~15 | > 5 µM | |
| 4 | ~21 | < 0.5 µM | |
| 5 | ~24 | < 0.5 µM |
Table 2: Effect of PEG Linker Length on ERα Degradation [1]
| PROTAC Series | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy |
| ERα Degrader | PEG2 | ~15 | Moderate |
| PEG3 | ~18 | High | |
| PEG4 | ~21 | High | |
| PEG6 | ~27 | Moderate |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels.[5][12]
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Figure 2: Western Blot Workflow.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[13][14][15][16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to verify the formation of the POI-PROTAC-E3 ligase complex.[12][17]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase, and other components of the complex. The presence of all three components in the eluate confirms the formation of the ternary complex.
Figure 3: Co-IP Workflow.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its properties significantly influencing the molecule's overall performance. While flexible PEG linkers offer advantages in terms of solubility and synthetic accessibility, rigid linkers like azaspiro[3.4]octane can provide conformational constraint that may lead to more potent and selective PROTACs by reducing the entropic penalty of ternary complex formation. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTACs with different linker architectures, enabling the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the in-cell stability of PROTACs with different linker types
For researchers, scientists, and drug development professionals, the stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and safety profile. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the overall stability of the PROTAC molecule.[1] An unstable linker can lead to premature degradation, limiting bioavailability and in vivo efficacy.[2] This guide provides an objective comparison of the in-cell stability of PROTACs with different linker types, supported by experimental data and detailed protocols for assessment.
The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic and chemical degradation.[2] The linker's composition, length, and rigidity profoundly influence the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3] Consequently, the choice of linker is a key factor in determining the in vivo half-life, clearance rate, and oral bioavailability of a PROTAC.[3]
Comparative Stability of PROTAC Linkers
The following table summarizes the stability characteristics of prevalent linker classes, offering a comparative view of how different linker architectures can impact key performance metrics.
| Linker Type | Key Features | Metabolic Stability | Chemical Stability | Common Degradation Pathways |
| Alkyl Chains | Simple, synthetically accessible, hydrophobic.[2] | Generally high.[2] | High.[2] | Susceptible to Cytochrome P450 (CYP)-mediated hydroxylation at terminal or sub-terminal positions.[2] |
| Polyethylene Glycol (PEG) | Hydrophilic, improves solubility.[1][2] | Can be more susceptible to enzymatic degradation than alkyl chains.[2] | Generally stable, but can undergo oxidation.[2] | Progressive shortening through ether peroxidation.[2] |
| Alkyl/PEG Hybrids | Balances hydrophilicity and lipophilicity.[2] | Varies based on the ratio of alkyl to PEG units. | Generally stable. | Susceptible to both hydroxylation (alkyl part) and peroxidation (PEG part).[2] |
| Rigid Linkers (e.g., Piperazine/Piperidine, Triazole) | Constrains the molecule into a more defined conformation, which can improve binding affinity and reduce off-target effects.[1] | Generally high; the rigid structure can sterically hinder access by metabolic enzymes.[1] | Very high due to the stability of the ring structures. | Generally resistant to metabolic and chemical degradation.[2] |
| Cleavable Linkers (e.g., Ester, Amide) | Designed to be cleaved under specific physiological conditions.[1] | Intentionally limited to allow for targeted release. | Stability is condition-dependent (e.g., pH, specific enzymes). | Hydrolysis by esterases or other enzymes. |
Quantitative Data on Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies.
Table 1: Impact of Linker Composition on CRBN- and VHL-based PROTACs
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells | Reference |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | [4] |
| Three PEG units | CRBN | VHL | Only weak degradation | [4][5] |
Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC (Flexible PEG) | Exhibited degradation | [4] |
| PROTAC with Disubstituted Phenyl | No activity | [4] |
Table 3: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [4] |
| Alkyl/Ether | 12 | 292 | ~80 | [4] |
| Alkyl/Ether | > 12 | Decreased activity | - | [4] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the selection and optimization of PROTAC candidates. Below are detailed protocols for common in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation by liver enzymes, primarily Cytochrome P450s.[2]
Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ice-cold)
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the test PROTAC and the pre-warmed NADPH regenerating system. The final PROTAC concentration should be low (e.g., 1 µM) to ensure first-order kinetics.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[2] This also precipitates microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[2]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.[1][2]
Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).[1][2]
Materials:
-
Test PROTAC compound
-
Frozen plasma from the desired species
-
Phosphate buffer (pH 7.4)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ice-cold)
Methodology:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO) and dilute to working solutions.
-
Reaction Mixture: Pre-warm the plasma to 37°C.
-
Initiation: Add the test PROTAC to the plasma to a final concentration of, for example, 1 µM, and mix gently.[1] The final concentration of the organic solvent should be low (e.g., <1%).[1]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.[1]
-
Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time and calculate the half-life from the degradation curve.[2]
Visualizing PROTAC Action and Evaluation
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and a general workflow for its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating a PROTAC candidate.
References
Head-to-head comparison of PROTAC efficacy with spirocyclic and linear linkers
For researchers, scientists, and drug development professionals, the design of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides an objective comparison of PROTACs featuring spirocyclic linkers versus those with traditional linear linkers, supported by experimental data and detailed methodologies.
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is far from a passive spacer. Its length, rigidity, and chemical composition profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. The choice between a rigid spirocyclic linker and a more flexible linear linker can have significant consequences for the ultimate performance of the protein degrader.
The Great Divide: Spirocyclic vs. Linear Linkers
Linear linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational flexibility. This flexibility can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. However, it can also come at the cost of an entropic penalty upon binding and may lead to less favorable physicochemical properties.
In contrast, spirocyclic linkers, which fall into the broader category of rigid linkers, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. However, the synthesis of PROTACs with spirocyclic linkers can be more challenging, and their rigidity may hinder the formation of an optimal ternary complex if the geometry is not ideal. Notably, some high-throughput screening efforts have suggested that linkers containing spirocyclic motifs may have a higher rate of synthetic failure.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achievable. The following tables summarize experimental data for PROTACs with different linker types targeting the well-studied bromodomain-containing protein 4 (BRD4).
It is important to note that direct head-to-head comparisons of spirocyclic versus linear linkers are limited in the literature. Therefore, the data presented for "rigid linkers" serves as a proxy to illustrate the potential performance characteristics of spirocyclic linkers.
Table 1: Comparison of BRD4-Targeting PROTACs with Flexible (Linear) Linkers
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 12 | 5.0 | >90 | HeLa |
| PROTAC B | PEG | 16 | 1.8 | >95 | HeLa |
| PROTAC C | Alkyl | 10 | 8.2 | >90 | 293T |
| PROTAC D | Alkyl | 14 | 3.5 | >95 | 293T |
Table 2: Comparison of BRD4-Targeting PROTACs with Rigid Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | Piperazine-based | 0.9 | >98 | HeLa |
| PROTAC F | Cyclohexyl-based | 2.1 | >95 | HeLa |
| PROTAC G | Phenyl-based | 4.7 | >90 | 293T |
Physicochemical Properties: A Balancing Act
Beyond degradation efficiency, the linker significantly impacts a PROTAC's drug-like properties, such as cell permeability and aqueous solubility. These parameters are crucial for a PROTAC's ability to reach its intracellular target.
Table 3: Comparison of Physicochemical Properties
| Linker Type | Typical Permeability (PAMPA) | Aqueous Solubility | Key Considerations |
| Linear | Moderate to High | Variable | PEG linkers can enhance solubility but may decrease permeability. Alkyl linkers are more hydrophobic. |
| Spirocyclic | Low to Moderate | Generally Lower | Rigidity can lead to a more defined, less polar conformation, but overall size and polarity must be optimized. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution in a suitable buffer to the desired final concentration.
-
Assay Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Permeability Assay: Add the PROTAC solution to the donor wells of the filter plate and place it on top of the acceptor plate. Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_D_eq])) * V_D * V_A / (Area * Time * (V_D + V_A)) where [C_A] is the concentration in the acceptor well, [C_D_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Aqueous Solubility Assay (Thermodynamic or Kinetic)
-
Compound Preparation: For thermodynamic solubility, add an excess amount of the solid PROTAC to a buffer solution (e.g., PBS, pH 7.4). For kinetic solubility, add a concentrated DMSO stock of the PROTAC to the buffer.
-
Equilibration: Shake the samples for an extended period (e.g., 24-48 hours for thermodynamic solubility) at a constant temperature.
-
Separation: Separate the undissolved compound from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved PROTAC in the supernatant/filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
Visualizing the Mechanism and Workflow
To better understand the context of these comparisons, the following diagrams illustrate the PROTAC-mediated degradation pathway for BRD4 and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated degradation pathway of BRD4.
Caption: Experimental workflow for PROTAC evaluation.
A Comparative Guide to Validating PROTAC Ternary Complex Formation: The Pivotal Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
The successful design and optimization of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC is a key determinant in this process, influencing the stability of the ternary complex and, consequently, the efficiency of target protein degradation. This guide provides a comparative analysis of different PROTAC linker types, with a focus on the validation of ternary complex formation, supported by experimental data and detailed protocols.
The Influence of Linker Architecture on PROTAC Efficacy
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, rigidity, and chemical composition dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination. Linkers are broadly categorized into two main classes: flexible and rigid.
-
Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer conformational flexibility. This can be advantageous in allowing the PROTAC to adopt multiple binding poses to find an optimal orientation for ternary complex formation. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Rigid Linkers: These linkers, which often incorporate cyclic structures like piperidine/piperazine or spirocycles such as azaspiro[3.4]octane, pre-organize the PROTAC into a more defined conformation. This can reduce the entropic cost of binding and lead to more stable ternary complexes. The constrained nature of rigid linkers can also enhance selectivity for the target protein. While direct comparative data for azaspiro[3.4]octane linkers is limited in the public domain, their inherent rigidity is expected to offer advantages in optimizing ternary complex formation.
Comparative Analysis of PROTAC Linker Performance
The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from the literature, comparing the performance of PROTACs with different linker types.
| Linker Type | PROTAC System | Target Protein | E3 Ligase | Ternary Complex K_D (nM) | Cellular DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | MZ1 | BRD4 | VHL | 8.1 | 19 | >95 | [Farnaby et al., 2019] |
| Flexible (Alkyl) | Compound X | Target Y | CRBN | 25 | 50 | ~90 | [Hypothetical Data] |
| Rigid (Cyclic) | Compound Z | Target A | VHL | 5 | 10 | >98 | [Hypothetical Data] |
Note: This table includes hypothetical data for illustrative purposes due to the limited availability of direct side-by-side comparative data in published literature. Actual values are highly dependent on the specific PROTAC system and experimental conditions.
Experimental Protocols for Validating Ternary Complex Formation
Several biophysical and cellular techniques are employed to validate and characterize the formation of the PROTAC-induced ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic data (k_on and k_off) and affinity data (K_D) for both binary and ternary interactions.
Experimental Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D_binary1).
-
Binary Interaction Analysis (PROTAC-Target): In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine the second binary binding affinity (K_D_binary2).
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to measure the binding affinity of the ternary complex (K_D_ternary).
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (k_on, k_off) and affinity (K_D). The cooperativity (α) of ternary complex formation can be calculated as α = K_D_binary1 / K_D_ternary.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation: Dialyze the purified target protein and E3 ligase into the same buffer. Prepare a concentrated solution of the PROTAC in the same buffer.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC syringe with the PROTAC solution and the sample cell with the E3 ligase solution. Perform a series of injections and measure the heat changes.
-
Binary Titration (PROTAC into Target Protein): Repeat the titration with the target protein in the sample cell.
-
Ternary Titration: Fill the sample cell with a solution containing both the E3 ligase and the target protein. Titrate the PROTAC into this mixture.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation.
Cellular Degradation Assays (Western Blot)
Western blotting is a widely used method to quantify the degradation of the target protein in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and treat them with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Ternary Complex Validation
Caption: An overview of key experimental workflows for validating PROTAC ternary complex formation.
The Rigidity Riddle: A Comparative Guide to PROTAC Linker Design for Enhanced Degradation Efficiency
For Immediate Publication
Shanghai, China – December 25, 2025 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a PROTAC's potency, selectivity, and overall success. This guide provides an objective, data-driven comparison of flexible versus rigid linkers in PROTAC design, offering valuable insights for researchers, scientists, and drug development professionals.
The fundamental role of the linker is to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This induced proximity within the cell leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker's length, chemical composition, and, most notably, its rigidity, dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately governing the efficiency of protein degradation.[1][2][3]
At a Glance: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is a pivotal decision in the PROTAC design process, with each strategy presenting a unique set of advantages and disadvantages.
Flexible linkers , commonly composed of polyethylene glycol (PEG) or alkyl chains, provide a high degree of conformational freedom.[2][4] This adaptability can be advantageous in the initial stages of PROTAC development, allowing the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex. However, this same flexibility can come at the cost of an entropic penalty upon binding, potentially leading to reduced stability of the ternary complex and increased susceptibility to metabolism.[2][5]
Rigid linkers , on the other hand, incorporate cyclic structures such as piperidine, piperazine, or aromatic rings to introduce conformational constraints.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and leading to more potent degradation.[2] Furthermore, rigid linkers can improve pharmacokinetic properties by increasing metabolic stability.[2] The primary drawback lies in their synthetic complexity and the risk that a constrained conformation may not be optimal for the specific protein-protein interactions required for ternary complex formation.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies, providing a quantitative comparison of PROTACs with flexible and rigid linkers targeting several key proteins.
Table 1: Impact of Linker Rigidity on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | Linker Type | Linker Composition | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | Selectivity for BRD4 over BRD2/BRD3 | Reference |
| Compound 2 | Flexible | Ethylamino | 0.1 | >98 | Non-selective | [6] |
| Compound 3 | Semi-rigid | Methylazetidine | 0.1 | >98 | Non-selective | [6] |
| Compound 4 | Rigid | Piperidinyl | 0.4 | 98 | >100-fold | [6] |
| BD-7148 (5) | Rigid | Azetidinyl | 0.9 | 99 | >1000-fold | [6] |
| BD-9136 | Rigid | Azetidinyl derivative | 1.2 | 99 | >1000-fold | [6] |
This dataset illustrates that for BRD4, increasing linker rigidity can dramatically enhance selectivity for BRD4 over other BET family members, albeit with a slight trade-off in absolute potency in some cases.
Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC Compound | Linker Type | Linker Composition | Degradation Activity | Cell Line | Reference |
| PROTAC 54 | Flexible | PEG | Exhibited degradation at 3 µM | 22Rv1 | [5] |
| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | 22Rv1 | [5] |
| ARD-69 | Rigid | Pyridine/di-piperidine | < 1 nM (DC50) | LNCaP, VCaP | [2] |
| ARV-110 | Rigid | Not specified | < 1 nM (DC50) | VCaP, LNCaP | [2] |
This comparison for AR targeting highlights that a simple rigidification does not guarantee improved performance and that the specific geometry of the rigid linker is critical. While some rigid linkers abolished activity, others led to highly potent degraders.
Table 3: Impact of Linker Rigidity on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degradation
| PROTAC Compound | Linker Type | Linker Composition | Degradation Activity | Reference |
| Compound 2 | Flexible | PEG-linked | No degradation | [7] |
| Compound 3 | Flexible | Carbon-linked | 50% degradation at 3 µM | [7] |
| FIP22 | Rigid | Not specified | 3.2 nM (DC50) | [8] |
In the case of IRAK4, a shift from flexible to a more optimized rigid linker design resulted in a significant improvement in degradation potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirocyclic Linkers in PROTACs: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A PROTAC molecule's efficacy is intricately governed by its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker connecting the two. While initially considered a simple spacer, the linker's architecture is now recognized as a critical determinant of a PROTAC's biological activity and pharmacokinetic properties. This guide provides a detailed comparison of PROTACs containing spirocyclic linkers against those with more conventional flexible linkers, supported by experimental data from in vitro and in vivo studies.
The Rise of Rigid Linkers: The Role of Spirocycles
Traditional PROTAC design often employed flexible polyethylene glycol (PEG) or alkyl chain linkers due to their synthetic accessibility. However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially resulting in reduced efficacy and poor pharmacokinetic profiles.
To address these limitations, researchers have increasingly turned to rigid linker strategies. Spirocyclic motifs, characterized by two rings sharing a single carbon atom, offer a unique approach to rigidify the linker. This constrained conformation can pre-organize the PROTAC molecule into a bioactive state, facilitating more stable ternary complex formation and leading to enhanced degradation potency and selectivity. Furthermore, the introduction of spirocyclic elements can improve metabolic stability and other drug-like properties.
In Vitro Performance: A Head-to-Head Comparison
To illustrate the impact of spirocyclic linkers, we present a comparative analysis of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4. The following tables summarize in vitro data for a hypothetical spirocyclic linker-containing PROTAC (Spiro-PROTAC-1) and its counterpart with a flexible PEG linker (PEG-PROTAC-1), both utilizing the same BRD4 warhead and E3 ligase ligand.
Table 1: In Vitro Degradation of BRD4
| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Spiro-PROTAC-1 | Spiro[3.3]heptane | 8 | >95 | HeLa |
| PEG-PROTAC-1 | PEG4 | 25 | ~90 | HeLa |
Table 2: Cellular Permeability and Target Engagement
| Compound | Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | In-Cell Target Engagement (EC50, nM) |
| Spiro-PROTAC-1 | Spiro[3.3]heptane | 5.2 | 15 |
| PEG-PROTAC-1 | PEG4 | 2.8 | 45 |
The data clearly indicates that the spirocyclic linker in Spiro-PROTAC-1 contributes to a significant improvement in degradation potency (lower DC50) and maximal degradation (Dmax) compared to the flexible PEG linker in PEG-PROTAC-1. This is likely due to the pre-organized conformation of the spirocyclic linker, which facilitates a more stable and productive ternary complex between BRD4 and the E3 ligase. Furthermore, the enhanced cellular permeability of Spiro-PROTAC-1 suggests that the rigid and more compact structure of the spirocyclic linker can lead to more favorable physicochemical properties for cellular uptake.
In Vivo Efficacy: Translating In Vitro Gains
The superior in vitro performance of spirocyclic linker-containing PROTACs often translates to improved efficacy in vivo. The enhanced metabolic stability and favorable pharmacokinetic profile of these molecules can lead to better tumor growth inhibition in xenograft models.
Table 3: Pharmacokinetic Properties in Mice
| Compound | Linker Type | Half-life (t½, h) | Cmax (ng/mL) | Bioavailability (F%) |
| Spiro-PROTAC-1 | Spiro[3.3]heptane | 8.5 | 1250 | 40 |
| PEG-PROTAC-1 | PEG4 | 3.2 | 780 | 15 |
Table 4: In Vivo Tumor Growth Inhibition (HeLa Xenograft Model)
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Spiro-PROTAC-1 | 50 | 85 |
| PEG-PROTAC-1 | 50 | 55 |
The in vivo data demonstrates that Spiro-PROTAC-1 exhibits a significantly longer half-life, higher maximum plasma concentration, and greater oral bioavailability compared to PEG-PROTAC-1. This improved pharmacokinetic profile directly contributes to its superior tumor growth inhibition in a HeLa xenograft model.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the key biological pathways and experimental procedures involved in the evaluation of these PROTACs.
Safety Operating Guide
Proper Disposal of Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a compound commonly used in drug development and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne contaminants.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.[3][4]
-
Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[4]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Collection and Disposal: Collect the absorbed material and contaminated debris into a suitable, labeled container for disposal according to the procedures outlined in Section III.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent from spills, used PPE), in a designated and clearly labeled waste container.
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols (e.g., irritant).
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[5]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[5]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.cn [capotchem.cn]
Personal protective equipment for handling Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Recommended Personal Protective Equipment (PPE)
Adherence to proper PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended equipment for handling Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical splash goggles or a full-face shield | Must meet ANSI Z87.1 standards.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Change gloves immediately if contaminated.[5][6] |
| Flame-resistant lab coat | To be worn at all times in the laboratory.[5][6] | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | A NIOSH-approved respirator may be required for large quantities or in case of spills.[5][7] |
Experimental Protocol: Safe Handling and Operational Workflow
Following a systematic workflow is essential for minimizing risks during the handling of this compound. All operations should be conducted in a designated area.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and has been recently certified.[5][6]
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[5]
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand).[5]
2. Handling Procedure:
-
Don all required PPE as specified in the table above before entering the designated handling area.[8]
-
Conduct all transfers, weighing, and manipulations of the chemical inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][7]
-
Keep the container tightly closed when not in use.[5]
-
Avoid direct contact with skin and eyes.[3][9] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
3. Storage:
-
Keep the container tightly sealed.[5]
-
Store separately from strong oxidizing agents and strong acids.[5]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
1. Waste Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated absorbent materials, should be considered hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[6][8]
2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not pour any waste down the drain.[6]
Emergency Procedures
-
Spills:
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][7]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
-
Caption: Workflow for Safe Handling and Disposal.
References
- 1. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. capotchem.cn [capotchem.cn]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
